Product packaging for Fenprostalene(Cat. No.:CAS No. 69381-94-8)

Fenprostalene

Numéro de catalogue: B1672531
Numéro CAS: 69381-94-8
Poids moléculaire: 402.5 g/mol
Clé InChI: BYNHBQROLKAEDQ-CNDPCGPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to (1R*,2R*,3R*,5S*)-(E)-(3R*)-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O6 B1672531 Fenprostalene CAS No. 69381-94-8

Propriétés

InChI

InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNHBQROLKAEDQ-CNDPCGPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69381-94-8
Record name Fenprostalene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069381948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenprostalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenprostalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPROSTALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8I39OJF4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and induction of luteolysis. Its mechanism of action is centered on its activity as a potent agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's pharmacological effects, including receptor binding, downstream signaling cascades, and physiological consequences. Detailed experimental protocols for key assays and quantitative data for related PGF2α analogs are presented to facilitate further research and development in this area.

Introduction

This compound is a long-acting synthetic analog of the naturally occurring prostaglandin F2α.[1] Prostaglandins are lipid compounds that exhibit a wide range of physiological effects. This compound is specifically designed to mimic the actions of PGF2α, with a primary therapeutic application in reproductive management in livestock, particularly cattle and mares.[2][3] Its principal effect is luteolysis, the regression of the corpus luteum, which is a critical event in the regulation of the estrous cycle.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for its optimal use and for the development of novel therapeutic agents targeting the PGF2α signaling pathway.

Receptor Binding and Activation

This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor, officially designated as the FP receptor.[4] The FP receptor is a member of the G-protein coupled receptor superfamily, characterized by seven transmembrane domains.

Receptor Specificity
Compound Receptor Binding Affinity (Ki) (nM) Reference
PGF2αFP~3.2
Latanoprost acidFP98
Travoprost acidFP35
Bimatoprost acidFP83

Table 1: Comparative Binding Affinities of PGF2α Analogs for the FP Receptor.

Signal Transduction Pathways

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a well-defined intracellular signaling cascade.

The Canonical Gq/Phospholipase C Pathway

The activation of the Gq protein by the this compound-bound FP receptor leads to the stimulation of phospholipase C (PLC). PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. This enzymatic reaction generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel, and its activation by IP3 results in the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.

  • Diacylglycerol (DAG): DAG remains in the plane of the plasma membrane where it, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby modulating their activity and leading to various cellular responses.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound FP_receptor FP Receptor This compound->FP_receptor Gq Gq Protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Luteolysis) Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets ER ER Ca²⁺ Store IP3R->Ca2 releases

This compound Gq Signaling Pathway
Downstream Effectors and Potential Cross-talk

The primary signaling cascade initiated by this compound leads to a variety of downstream cellular events. The elevated intracellular calcium acts as a crucial second messenger, directly and indirectly modulating the activity of numerous enzymes and transcription factors.

Recent studies suggest potential cross-talk between the FP receptor signaling and other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the MAPK/ERK pathway is a common downstream consequence of GPCR signaling and is involved in regulating cellular processes like proliferation, differentiation, and apoptosis. The precise mechanisms of this cross-talk in the context of this compound's action require further elucidation but may involve PKC-dependent activation of the MAPK cascade.

Physiological Effects: Luteolysis

The most significant physiological effect of this compound is the induction of luteolysis, the process of corpus luteum regression. In cattle, PGF2α released from the uterus is the natural luteolytic hormone. This compound mimics this action, leading to a rapid decline in progesterone production (functional luteolysis) followed by the structural regression of the corpus luteum (structural luteolysis).

The molecular mechanism of luteolysis is complex and involves multiple interconnected events:

  • Vasoconstriction and Reduced Blood Flow: PGF2α and its analogs can cause vasoconstriction of the blood vessels supplying the corpus luteum, leading to reduced blood flow and local hypoxia.

  • Inhibition of Progesterone Synthesis: The signaling cascade initiated by this compound can directly inhibit the activity of key steroidogenic enzymes involved in progesterone synthesis.

  • Induction of Apoptosis: The FP receptor signaling, potentially through the activation of PKC and other downstream effectors, triggers a cascade of events leading to programmed cell death (apoptosis) of the luteal cells. This involves the activation of caspases and the disruption of cell adhesion molecules.

Luteolysis_Workflow This compound This compound Administration FP_Binding Binding to FP Receptor on Luteal Cells This compound->FP_Binding Gq_Activation Gq Protein Activation FP_Binding->Gq_Activation PLC_Activation PLC Activation Gq_Activation->PLC_Activation Second_Messengers ↑ IP3 & DAG PLC_Activation->Second_Messengers Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation Second_Messengers->Ca_PKC Functional_Luteolysis Functional Luteolysis Ca_PKC->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis Ca_PKC->Structural_Luteolysis Vasoconstriction Vasoconstriction & Reduced Blood Flow Ca_PKC->Vasoconstriction Progesterone_Decline ↓ Progesterone Synthesis Functional_Luteolysis->Progesterone_Decline Apoptosis Induction of Apoptosis Structural_Luteolysis->Apoptosis

Workflow of this compound-Induced Luteolysis

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of FP receptor agonists like this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for the FP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum).

  • Radioligand: A high-affinity radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

  • Unlabeled Competitor: this compound and other PGF2α analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up Assay: Membranes + Radioligand + Competitor (this compound) Prepare_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data: Determine IC50 and Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Fenprostalene: A Technical Guide to a Potent Prostaglandin F2α Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene is a synthetic analogue of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine for the synchronization of estrus and termination of pregnancy in livestock.[1][2] Its mechanism of action is centered on its potent agonist activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This activity mimics the natural luteolytic effects of endogenous PGF2α, leading to the regression of the corpus luteum and a subsequent decrease in progesterone levels.[3] This technical guide provides a comprehensive overview of this compound, focusing on its function as a PGF2α analogue, its signaling pathways, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a synthetic prostaglandin F2α analogue with a notable potency for inducing luteolysis.[4] Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological functions in the body. PGF2α and its analogues are distinguished by their ability to cause regression of the corpus luteum, a temporary endocrine structure in the ovaries that is essential for maintaining pregnancy.[5] This luteolytic action is the basis for their therapeutic use in controlling reproductive cycles in various species.

While specific quantitative pharmacological data for this compound is not widely available in publicly accessible literature, it has been reported to have a luteolytic potency approximately 20 times greater than that of naturally occurring PGF2α. This enhanced potency allows for the use of smaller doses to achieve the desired physiological effect.

Quantitative Pharmacological Data

A comprehensive understanding of a drug's interaction with its receptor is fundamental for its development and application. This is typically characterized by its binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ). Despite a thorough review of available scientific literature, specific quantitative values for this compound's binding affinity, potency, and efficacy at the FP receptor were not found.

For comparative purposes, the following table presents available data for the natural ligand, PGF2α, and other synthetic PGF2α analogues. This data provides a context for the expected pharmacological profile of this compound as a potent FP receptor agonist.

CompoundReceptor Binding Affinity (Kᵢ, nM)Potency (EC₅₀, nM)
This compound Data not availableData not available
Prostaglandin F2α (PGF2α) ~110
Travoprost acid 35 ± 51.4 - 3.6
Latanoprost acid 9832 - 124

Table 1: Comparative Quantitative Data for PGF2α and its Analogues. Data is compiled from various sources and should be considered as approximate values.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as an agonist at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to the Gq alpha subunit.

Canonical Gq Signaling Pathway

The binding of this compound to the FP receptor initiates a cascade of intracellular events, beginning with the activation of the Gq protein. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as luteolysis.

Gq_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Luteolysis) Downstream_Effectors->Physiological_Response

Canonical FP Receptor Gq Signaling Pathway.
Cross-talk with other Signaling Pathways

Recent research has revealed that GPCR signaling is more complex than initially understood, with significant cross-talk between different pathways. The activation of the FP receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

This transactivation can occur through multiple mechanisms, including the intracellular activation of Src kinase, which can then phosphorylate and activate the EGFR. Activated EGFR can then initiate the MAPK/ERK (Extracellular signal-regulated kinase) signaling cascade, which is crucial for regulating cellular processes like proliferation and differentiation.

Signaling_Crosstalk cluster_GPCR FP Receptor Signaling cluster_EGFR EGFR Signaling This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein PLC PLC Gq_protein->PLC Src Src Kinase Gq_protein->Src EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Response (Proliferation, Differentiation) ERK->Cellular_Response

FP Receptor Cross-talk with EGFR and MAPK Pathways.

Experimental Protocols

The characterization of a PGF2α analogue like this compound involves a series of in vitro and in vivo experiments to determine its pharmacological properties. Below are detailed methodologies for key experiments.

In Vitro Characterization

This assay is designed to determine the binding affinity (Kᵢ) of this compound for the FP receptor.

Objective: To quantify the affinity of this compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

  • Radiolabeled PGF2α (e.g., [³H]PGF2α).

  • Unlabeled this compound and PGF2α (for standard curve).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the FP receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a multi-well plate, add a constant concentration of [³H]PGF2α to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with only the radioligand (total binding) and wells with an excess of unlabeled PGF2α (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep Prepare FP Receptor Membranes start->prep setup Add [³H]PGF2α and varying concentrations of this compound prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Quantify radioactivity wash->count analyze Analyze data to determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.

Objective: To quantify the ability of this compound to stimulate the production of inositol phosphates, a downstream marker of FP receptor activation.

Materials:

  • Intact cells expressing the FP receptor.

  • Cell culture medium containing [³H]myo-inositol.

  • Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • This compound and PGF2α at various concentrations.

  • Dowex anion-exchange resin.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

  • Stimulation: Add varying concentrations of this compound or a known agonist like PGF2α to the cells and incubate for a defined time (e.g., 30-60 minutes).

  • Lysis and Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid) to lyse the cells and extract the inositol phosphates.

  • Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the different inositol phosphates from free inositol.

  • Quantification: Elute the total inositol phosphates from the column and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) can be determined from this dose-response curve.

In Vivo Characterization

This in vivo study is designed to evaluate the luteolytic efficacy of this compound in a target animal species.

Objective: To determine the effectiveness of this compound in inducing luteolysis and subsequent estrus in cattle.

Animals and Methods:

  • A cohort of healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) is selected.

  • The cows are randomly assigned to a treatment group (receiving this compound) and a control group (receiving a placebo).

  • On a specific day of the estrous cycle (e.g., day 7-10, when the CL is mature and responsive), the treatment group is administered a specific dose of this compound (e.g., via intramuscular injection).

  • Blood samples are collected at regular intervals (e.g., 0, 24, 48, 72, and 96 hours post-treatment) for the measurement of serum progesterone concentrations.

  • The cows are observed for signs of estrus (e.g., standing to be mounted) for several days following treatment.

  • Luteolysis is confirmed by a significant drop in serum progesterone levels (e.g., to <1 ng/mL).

  • The efficacy of the treatment is determined by the percentage of cows that exhibit luteolysis and come into estrus within a defined period.

Luteolysis_Study_Workflow start Select Cycling Cows with Mature CL randomize Randomize into Treatment and Control Groups start->randomize treat Administer this compound or Placebo randomize->treat blood_sample Collect Blood Samples (0, 24, 48, 72, 96h) treat->blood_sample observe Observe for Estrus Behavior treat->observe progesterone_assay Measure Serum Progesterone blood_sample->progesterone_assay analyze Analyze Progesterone Levels and Estrus Data observe->analyze progesterone_assay->analyze end Determine Luteolytic Efficacy analyze->end

Workflow for an In Vivo Luteolytic Efficacy Study.

Conclusion

This compound is a potent synthetic analogue of prostaglandin F2α that functions as a selective agonist for the FP receptor. Its primary mechanism of action involves the activation of the Gq signaling pathway, leading to increased intracellular calcium and the activation of protein kinase C. Furthermore, the signaling of the FP receptor exhibits cross-talk with other critical cellular pathways, including the EGFR and MAPK cascades. While specific quantitative pharmacological data for this compound remains elusive in the public domain, its high luteolytic potency is well-established in veterinary medicine. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and other PGF2α analogues, which is essential for the development of new therapeutic agents targeting the FP receptor. Further research to quantify the binding affinity, potency, and efficacy of this compound would provide a more complete understanding of its pharmacological profile.## this compound: An In-depth Technical Guide on a Prostaglandin F2α Analogue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) that demonstrates potent luteolytic activity, making it a valuable tool in veterinary reproductive medicine. Its mechanism of action is centered on its agonistic activity at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound mimics the physiological effects of endogenous PGF2α, primarily inducing the regression of the corpus luteum. This technical guide provides a detailed examination of this compound, including its pharmacological properties, the intricate signaling pathways it modulates, and standardized experimental protocols for its characterization.

Introduction

Prostaglandin F2α (PGF2α) is a naturally occurring lipid autacoid involved in a wide array of physiological and pathological processes, with a particularly prominent role in female reproductive function, including luteolysis and parturition. This compound is a structurally modified version of PGF2α, designed to enhance its therapeutic efficacy. One of the key advantages of this compound is its increased potency; it is reported to be approximately 20 times more potent as a luteolytic agent than its natural counterpart, PGF2α. This heightened potency allows for effective therapeutic outcomes at lower administered doses.

Data Presentation: Quantitative Pharmacology

CompoundReceptor Binding Affinity (Kᵢ, nM)Potency (EC₅₀, nM)
This compound Data Not AvailableData Not Available
Prostaglandin F2α (PGF2α) ~1.036
Travoprost acid 35 ± 51.4 - 3.6
Latanoprost acid 9832 - 124
Table 1: Comparative Pharmacological Data of PGF2α and its Analogues at the FP Receptor.

Signaling Pathways

This compound exerts its biological effects through the activation of the FP receptor. This receptor is primarily coupled to the Gq class of G proteins, initiating a well-defined signaling cascade.

Canonical Gq Signaling Pathway

Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream effector proteins, culminating in the cellular response, such as the initiation of luteolysis.

Gq_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Physiological_Response Physiological Response (e.g., Luteolysis) Downstream_Effectors->Physiological_Response

Canonical FP Receptor Gq Signaling Pathway.
Transactivation of the Epidermal Growth Factor Receptor (EGFR)

The signaling cascade initiated by FP receptor activation is not isolated. There is significant evidence for "cross-talk" with other major signaling pathways. One such mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This can occur through intracellular pathways, where GPCR activation leads to the stimulation of non-receptor tyrosine kinases, such as Src kinase. Activated Src can then phosphorylate and activate the EGFR, which in turn initiates the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway critical for cell growth, proliferation, and differentiation.

EGFR_Transactivation_Pathway cluster_GPCR FP Receptor Signaling cluster_EGFR EGFR Signaling This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein Src Src Kinase Gq_protein->Src EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Responses (e.g., Gene Transcription, Proliferation) ERK->Cellular_Response Binding_Assay_Workflow start Start prep Prepare FP Receptor Membranes start->prep setup Incubate Membranes with [³H]PGF2α and this compound prep->setup filter Filter and Wash setup->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

References

An In-depth Technical Guide to Fenprostalene for Estrous Synchronization in Mares

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproductive management to synchronize estrus. By inducing the regression of the corpus luteum (CL), this compound effectively shortens the diestrus phase of the estrous cycle, leading to a predictable onset of estrus and ovulation. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative efficacy of this compound for estrous synchronization in mares. Detailed signaling pathways and experimental workflows are presented to facilitate a deeper understanding and application in research and drug development settings.

Mechanism of Action: PGF2α-Induced Luteolysis

This compound functions by mimicking the action of endogenous PGF2α, which is the natural luteolysin in mares. The process of luteolysis is initiated by the binding of PGF2α or its analogues to specific receptors on the surface of luteal cells. In mares, PGF2α travels systemically from the uterus to the ovary, where the luteal cell membranes exhibit a high affinity for PGF2α molecules[1].

The binding of this compound to the PGF2α receptor (FP receptor), a G-protein coupled receptor, triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling curtails support for progesterone production and ultimately initiates cellular apoptosis, leading to the structural and functional demise of the corpus luteum. A significant decline in serum and luteal progesterone concentrations is typically observed within hours of PGF2α analogue administration[2].

PGF2a_Signaling_Pathway cluster_cell_membrane Luteal Cell Membrane cluster_cytoplasm Cytoplasm PGF2a This compound (PGF2α Analogue) FP_receptor FP Receptor PGF2a->FP_receptor Binds G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Progesterone_synthesis_inhibition Inhibition of Progesterone Synthesis Ca_release->Progesterone_synthesis_inhibition PKC->Progesterone_synthesis_inhibition Apoptosis Apoptosis Induction PKC->Apoptosis Luteolysis Luteolysis Progesterone_synthesis_inhibition->Luteolysis Apoptosis->Luteolysis

PGF2α Signaling Pathway in Luteolysis.

Quantitative Data Presentation

The efficacy of this compound in estrous synchronization has been quantified in several studies. The following tables summarize key performance indicators.

Table 1: Efficacy of a Single 250 µg Subcutaneous Dose of this compound

ParameterResultReference
Number of Mares10Bosu et al., 1983[3]
Dose250 µg (subcutaneous)Bosu et al., 1983[3]
Interval to Estrus1 to 5 daysBosu et al., 1983[3]
Conception Rate (Induced Estrus)60% (6/10)Bosu et al., 1983
Conception Rate (Next Estrus)20% (2/10)Bosu et al., 1983

Table 2: Effect of this compound (250 µg) on Ovulation and Estrus Duration

ParameterThis compound GroupControl (Saline) GroupP-valueReference
Number of Mares88-Savage & Liptrap, 1987
Interval from Treatment to Ovulation (hours)41.2573.50P = 0.001Savage & Liptrap, 1987
Duration of Estrus (days)5.636.88P = 0.005Savage & Liptrap, 1987
Ovulation within 48h of Treatment81%31%P < 0.025Savage & Liptrap, 1987

Table 3: Comparative Efficacy of Prostaglandin Analogues in Mares

ParameterThis compoundCloprostenolDinoprostReference
Common Luteolytic Dose250 µg250-500 µg5-10 mgVarious
Onset of Estrus2-5 days2-4 days2-5 daysVarious
Interval to OvulationVariable, can be hastened when given in estrusAverage 7.2 days post-treatment7-12 days post-treatmentVarious
Side EffectsLocal skin reactionSystemic (sweating, colic) can be reduced with microdosesSystemic (sweating, colic)Bosu et al., 1983; Nie et al., 2001

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the use of this compound in mares.

Protocol for Induction of Luteolysis and Estrus

Objective: To determine the luteolytic efficacy of this compound and the subsequent fertility in treated mares.

Materials:

  • Clinically healthy, cycling mares with a palpable corpus luteum.

  • This compound solution for injection.

  • Standard veterinary equipment for palpation, ultrasonography, and artificial insemination.

  • Progesterone assay kits.

Methodology:

  • Animal Selection: Select a cohort of healthy, cycling mares. Confirm the presence of a functional corpus luteum (5 days or more post-ovulation) via rectal palpation and ultrasonography. Collect blood samples to confirm progesterone levels are consistent with the diestrus phase.

  • Treatment Administration: Administer a single 250 µg dose of this compound via subcutaneous injection.

  • Monitoring:

    • Monitor mares daily for behavioral signs of estrus (teasing with a stallion).

    • Perform daily rectal palpation and ultrasonography to monitor follicular development and uterine edema.

    • Collect daily blood samples to measure serum progesterone concentrations to confirm luteolysis.

  • Insemination: Once a dominant follicle (≥35 mm) is detected and the mare is in estrus, perform artificial insemination.

  • Pregnancy Diagnosis: Conduct ultrasonography 14-16 days post-ovulation to determine pregnancy status.

Protocol for Hastening Ovulation

Objective: To evaluate the effect of this compound on the timing of ovulation when administered during estrus.

Materials:

  • Cycling mares.

  • This compound solution for injection.

  • Saline solution (for control group).

  • Equipment for teasing, palpation, and ultrasonography.

Methodology:

  • Estrus Detection: Identify the onset of estrus in a group of mares through daily teasing.

  • Treatment: At 60 hours after the onset of estrus, randomly assign mares to either a treatment group (250 µg this compound) or a control group (saline).

  • Ovulation Monitoring: Monitor follicular development via ultrasonography at 12-hour intervals until ovulation is confirmed.

  • Data Collection: Record the interval from treatment to ovulation and the total duration of estrus for each mare.

Experimental_Workflow start Start mare_selection Mare Selection (Cycling, Healthy) start->mare_selection cl_confirmation Corpus Luteum Confirmation (Palpation, Ultrasound, Progesterone Assay) mare_selection->cl_confirmation treatment Administer 250 µg this compound (SQ) cl_confirmation->treatment monitoring Daily Monitoring (Teasing, Palpation, Ultrasound) treatment->monitoring insemination Artificial Insemination (Dominant Follicle ≥35mm) monitoring->insemination pregnancy_check Pregnancy Diagnosis (Ultrasound at 14-16 days) insemination->pregnancy_check end End pregnancy_check->end

Estrous Synchronization Experimental Workflow.

Pharmacokinetics

Side Effects and Considerations

This compound has been associated with a localized, sometimes painful, skin swelling at the injection site, which typically resolves within one to two days. This contrasts with other prostaglandin analogues like dinoprost and cloprostenol, which can cause transient systemic side effects such as sweating, increased gastrointestinal motility, and signs of colic. The localized nature of this compound's primary side effect may be advantageous in a clinical setting.

Conclusion

This compound is an effective luteolytic agent for the synchronization of estrus in mares. A standard 250 µg subcutaneous dose reliably induces luteolysis, leading to estrus within 1 to 5 days. Furthermore, its administration during estrus can significantly hasten the time to ovulation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of equine reproduction and drug development. Future research should focus on elucidating the detailed pharmacokinetic profile of this compound in mares to further refine its clinical application.

References

Fenprostalene: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used primarily in veterinary medicine. Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of this compound, with a focus on its primary target, the prostaglandin F (FP) receptor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Prostanoid Receptors

This compound is a synthetic prostaglandin F2α analog.[1] Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[2] this compound and other PGF2α analogs are known to be potent agonists of the FP receptor.[3] The activation of the FP receptor initiates a signaling cascade that leads to physiological responses such as uterine muscle contraction and luteolysis, the regression of the corpus luteum.[2][3]

The prostanoid receptor family is comprised of nine main types and subtypes: DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP. These receptors are distinguished by their preferential binding to different prostaglandins. The selectivity of a prostaglandin analog for a specific receptor subtype is a critical determinant of its therapeutic efficacy and side-effect profile. While this compound is known to be a potent FP receptor agonist, its binding affinity across the full panel of prostanoid receptors is not extensively documented in publicly available literature. However, based on the behavior of its parent compound, PGF2α, and other analogs, a high degree of selectivity for the FP receptor is anticipated, with potential for some cross-reactivity, particularly with the EP3 receptor.

Receptor Binding Affinity and Selectivity Profile

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction, and it is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The selectivity of a compound refers to its ability to bind to a specific receptor type in preference to others.

Table 1: Representative Binding Affinity Profile of PGF2α Analogs at Prostanoid Receptors

Receptor SubtypeLigandKi (nM)Relative Affinity
FP PGF2α ~1-10 High
EP1PGF2α>100Low
EP2PGF2α>1000Very Low
EP3PGF2α~50-100Moderate to Low
EP4PGF2α>1000Very Low
DPPGF2α>1000Very Low
IPPGF2α>1000Very Low
TPPGF2α>100Low

Note: The Ki values for PGF2α are approximate and can vary depending on the experimental conditions and tissue/cell type used. Data for this compound is expected to show a high affinity for the FP receptor, with varying degrees of lower affinity for other receptors, particularly EP3.

Signaling Pathway of this compound at the FP Receptor

Upon binding to the FP receptor, this compound, as a PGF2α agonist, is expected to activate the Gq/11 family of G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

Experimental Protocols for Receptor Binding Assays

The binding affinity and selectivity of this compound can be determined using competitive radioligand binding assays. The following protocol is a generalized methodology based on standard practices for prostanoid receptor binding assays.

4.1. Materials and Reagents

  • Radioligand: [³H]-PGF2α (specific activity ~100-200 Ci/mmol)

  • Unlabeled Ligands: this compound, PGF2α, and a panel of selective agonists/antagonists for other prostanoid receptors (for selectivity screening).

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human FP receptor or other prostanoid receptor subtypes. Alternatively, tissue homogenates known to be rich in the target receptor (e.g., bovine corpus luteum for FP receptors) can be used.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B or GF/C)

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

4.2. Membrane Preparation

  • Culture cells expressing the target receptor to a high density.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparations at -80°C until use.

4.3. Competitive Binding Assay Procedure

  • In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: Assay buffer, [³H]-PGF2α, and membrane preparation.

    • Non-specific Binding: A high concentration of unlabeled PGF2α (e.g., 10 µM), [³H]-PGF2α, and membrane preparation.

    • Competition Binding: Serial dilutions of this compound (or other competing ligands), [³H]-PGF2α, and membrane preparation.

  • The final concentration of [³H]-PGF2α should be at or near its Kd for the receptor.

  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from cells or tissue) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow

Conclusion

This compound is a potent prostaglandin F2α analog that exerts its biological effects primarily through the activation of the FP receptor. While comprehensive quantitative data on its binding affinity and selectivity across the full panel of prostanoid receptors is limited in the public domain, it is expected to exhibit high affinity and selectivity for the FP receptor. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other related compounds. A thorough characterization of its receptor binding profile is essential for a complete understanding of its mechanism of action and for the development of new therapeutic agents with improved selectivity and reduced side effects.

References

Downstream Signaling Pathways Activated by Fenprostalene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It details the canonical Gq/11-Phospholipase C pathway, leading to calcium mobilization and protein kinase C activation, as well as the involvement of the Mitogen-Activated Protein Kinase (MAPK) cascade. This document includes a summary of quantitative data derived from studies on the native ligand PGF2α and other FP receptor agonists, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a potent synthetic analogue of prostaglandin F2α, utilized primarily in veterinary medicine for its luteolytic and uterotonic effects.[1] Its mechanism of action is centered on its high affinity and agonist activity at the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is expressed in various tissues, including the corpus luteum, uterus, and ciliary muscle.[2] Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent initiation of downstream signaling cascades. Understanding these pathways is crucial for elucidating the full spectrum of this compound's biological activities and for the development of novel therapeutic applications.

Primary Signaling Pathway: The Gq/11-Phospholipase C Cascade

The principal signaling mechanism initiated by this compound binding to the FP receptor is through the activation of the Gq/11 family of G-proteins.[2][3] This activation sets off a well-characterized signaling cascade involving the production of key second messengers.

Activation of Phospholipase C (PLC)

The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

Inositol Trisphosphate (IP3) and Calcium Mobilization

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). The IP3 receptor is a ligand-gated calcium channel. Binding of IP3 triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical event that mediates many of the cellular responses to this compound.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

Concurrently, DAG, the other product of PIP2 hydrolysis, remains in the plasma membrane. DAG, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases. Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to downstream cellular responses, including gene expression changes and smooth muscle contraction.

Gq_PLC_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq_protein Gq/11 Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ion Ca²⁺ ER->Ca2_ion releases Ca2_ion->PKC co-activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates MAPK_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq_PKC Gq/PLC/PKC Pathway FP_Receptor->Gq_PKC activates EGFR EGFR (transactivation) Gq_PKC->EGFR can lead to Ras Ras Gq_PKC->Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p44/42) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, Fra-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates Calcium_Mobilization_Workflow Start Start Seed_Cells Seed FP receptor-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Wash_Cells Wash cells twice with HBSS Incubate_Dye->Wash_Cells Prepare_this compound Prepare this compound dilutions Wash_Cells->Prepare_this compound Measure_Fluorescence Measure fluorescence in plate reader (baseline) Wash_Cells->Measure_Fluorescence Add_this compound Inject this compound and continue measurement Prepare_this compound->Add_this compound Measure_Fluorescence->Add_this compound Analyze_Data Analyze data and calculate EC50 Add_this compound->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Serum-starve and treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis Sample_Prep Prepare samples with Laemmli buffer and boil Cell_Lysis->Sample_Prep SDS_PAGE Separate proteins by SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-p-ERK primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL and image Secondary_Ab->Detection Strip_Reprobe Strip and re-probe with anti-total-ERK antibody Detection->Strip_Reprobe Analysis Quantify bands and analyze p-ERK/total-ERK ratio Strip_Reprobe->Analysis End End Analysis->End

References

In Vitro Effects of Fenprostalene on Luteal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for therapeutic applications requiring luteal regression. Understanding its mechanism of action at the cellular level is crucial for optimizing its use and for the development of novel reproductive therapies. This technical guide provides an in-depth overview of the in vitro effects of this compound and other PGF2α analogues on luteal cells. It details the underlying signaling pathways, provides comprehensive experimental protocols, and presents quantitative data from relevant studies.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone.[1] The regression of the CL, or luteolysis, is a critical process for the initiation of a new reproductive cycle in the absence of pregnancy.[2] Prostaglandin F2α (PGF2α) is the primary physiological signal for luteolysis in many species.[2][3] this compound, as a PGF2α analogue, mimics the action of endogenous PGF2α to induce luteolysis.[4] This document focuses on the direct effects of this compound and its class of compounds on luteal cells in an in vitro setting, independent of systemic physiological factors.

Signaling Pathway of this compound in Luteal Cells

This compound exerts its effects by binding to the PGF2α receptor (FPr), a G-protein coupled receptor located on the plasma membrane of luteal cells, particularly the large luteal cells. This binding initiates a well-characterized signaling cascade that ultimately leads to a decrease in progesterone synthesis (functional luteolysis) and programmed cell death (structural luteolysis).

The primary signaling pathway activated by the this compound-FPr complex is the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates the downstream cellular responses. These responses include the inhibition of steroidogenic acute regulatory protein (StAR), which is crucial for cholesterol transport into the mitochondria—the rate-limiting step in progesterone synthesis. Prolonged activation of this pathway can also initiate apoptotic cascades, leading to cell death.

Fenprostalene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion This compound This compound FPr PGF2α Receptor (FPr) This compound->FPr Gq Gq protein FPr->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release Ca2_release->PKC Apoptosis Apoptosis Ca2_release->Apoptosis Inhibition_StAR Inhibition of StAR PKC->Inhibition_StAR PKC->Apoptosis Mito Progesterone Synthesis Inhibition_StAR->Mito ER->Ca2_release

This compound Signaling Pathway in Luteal Cells

Experimental Protocols

The following protocols are generalized from methodologies reported for the in vitro study of PGF2α and its analogues on luteal cells.

Luteal Cell Isolation and Culture

This protocol describes the enzymatic dissociation and culture of luteal cells from bovine corpora lutea.

Experimental_Workflow cluster_tissue_collection Tissue Collection cluster_cell_isolation Cell Isolation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A1 Collect Corpora Lutea A2 Transport on Ice A1->A2 B1 Mince Tissue A2->B1 B2 Enzymatic Digestion (Collagenase) B1->B2 B3 Filter and Wash Cells B2->B3 C1 Plate Cells B3->C1 C2 Incubate (24-48h) C1->C2 C3 Treat with this compound C2->C3 D1 Collect Supernatant (Progesterone Assay) C3->D1 D2 Lyse Cells (Viability/Apoptosis Assay) C3->D2 D3 Extract RNA/Protein (Gene/Protein Expression) C3->D3

General Experimental Workflow for In Vitro Luteal Cell Studies

Materials:

  • Corpora lutea from the mid-luteal phase (Days 10-12) of the estrous cycle.

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase (Type I or II)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin/Streptomycin)

  • Culture plates

Procedure:

  • Tissue Collection: Aseptically collect corpora lutea from ovaries within minutes of slaughter and transport them to the lab on ice in sterile saline.

  • Dissociation: Mince the luteal tissue into small pieces. Incubate the minced tissue in DMEM containing collagenase (e.g., 0.25%) and DNase I (e.g., 0.01%) at 37°C for 60-90 minutes with gentle agitation.

  • Cell Isolation: Filter the cell suspension through a sterile mesh (e.g., 70-100 µm) to remove undigested tissue. Wash the cells by centrifugation and resuspend them in DMEM with 10% FBS.

  • Cell Culture: Plate the cells in culture plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate). Culture the cells at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours to allow for attachment.

  • Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound or a vehicle control. The treatment duration can vary from a few hours to several days depending on the endpoint being measured.

Progesterone Assay

Progesterone concentration in the culture medium is typically measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Cell Viability and Apoptosis Assays
  • MTT Assay: To assess cell viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells.

  • Caspase Activity Assay: To quantify apoptosis, the activity of key executioner caspases, such as caspase-3, can be measured using commercially available kits.

Quantitative Data on the Effects of PGF2α Analogues

Direct quantitative in vitro data for this compound is limited in the public literature. However, studies on PGF2α and other analogues like Cloprostenol provide valuable insights into the expected dose-dependent effects.

ParameterPGF2α AnalogueCell TypeConcentration RangeEffectReference
Progesterone Production CloprostenolFeline Luteal Cells10 ng/mLSignificant reduction
PGF2αBovine Luteal Cells1 µMInhibition of LH-stimulated production
Cell Adhesion PGF2αBovine Luteal Theca Cells0.01 - 1.0 mMSignificant decrease
ParameterPGF2α AnalogueCell TypeTime PointEffectReference
Progesterone Production PGF2αBovine Luteal Cells> 24 hoursInhibition of agonist-stimulated production
CloprostenolFeline Luteal Cells48 hoursSignificant reduction

Logical Relationships in Luteal Cell Function

The regulation of luteal cell function involves a complex interplay of hormones and intracellular signaling molecules. Progesterone itself can have feedback effects on the luteal cell, and there is a delicate balance between pro-survival and pro-apoptotic signals.

Logical_Relationships cluster_hormones Hormonal Signals cluster_cellular_processes Cellular Processes cluster_intracellular Intracellular Mediators This compound This compound (PGF2α) PKC_Ca PKC / Ca²⁺ Signaling This compound->PKC_Ca activates LH Luteinizing Hormone (LH) PKA PKA Signaling LH->PKA activates Progesterone_Synthesis Progesterone Synthesis Progesterone Progesterone Progesterone_Synthesis->Progesterone Cell_Survival Cell Survival Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits PKC_Ca->Progesterone_Synthesis inhibits PKC_Ca->Apoptosis promotes PKA->Progesterone_Synthesis stimulates Progesterone->Cell_Survival promotes

Hormonal and Intracellular Regulation of Luteal Cell Fate

Conclusion

This compound and other PGF2α analogues induce luteolysis in vitro by activating the PLC-IP3-DAG signaling cascade, leading to an increase in intracellular calcium, activation of PKC, inhibition of progesterone synthesis, and eventual apoptosis. The experimental protocols and quantitative data presented in this guide, derived from studies on PGF2α and its analogues, provide a robust framework for researchers and drug development professionals working on the modulation of luteal function. Further studies focusing specifically on the dose-response and temporal effects of this compound in various species will enhance our understanding and application of this potent luteolytic agent.

References

The Role of Fenprostalene in the Induction of Parturition in Bitches: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), has been investigated for its utility in the elective induction of parturition in bitches. Its mechanism of action is centered on its luteolytic and ecbolic properties, leading to a decline in progesterone and the initiation of myometrial contractions. This technical guide provides an in-depth analysis of the available scientific literature on the use of this compound for labor induction in canines. It summarizes key experimental data, details methodological protocols, and visualizes the underlying physiological pathways and experimental designs. The primary focus is a critical evaluation of a significant study by Moriyoshi et al. (1999), which explored methods to mitigate the adverse effects associated with prostaglandin administration while maintaining efficacy in inducing parturition. The findings suggest that a low, divided-dose regimen of this compound, combined with a parasympatholytic premedication, offers a safer and more reliable approach to elective parturition in bitches.

Introduction

The ability to safely and reliably induce parturition in bitches holds significant value in veterinary medicine, particularly in cases of prolonged gestation, for management of breeding colonies, and to schedule veterinary assistance for anticipated dystocia. Prostaglandin F2α and its synthetic analogues are potent luteolytic agents in canines, making them candidates for the induction of labor.[1][2] However, their clinical use has been hampered by the frequent occurrence of undesirable side effects, such as emesis, diarrhea, salivation, and abdominal distress.[1][2][3] this compound, a long-acting PGF2α analogue, has been a subject of research to refine its application for this purpose. This document synthesizes the current knowledge on this compound's role in inducing parturition in bitches, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to FP receptors on luteal cells and myometrial cells initiates distinct signaling cascades that culminate in luteolysis and uterine contractions, respectively.

Luteolytic Pathway

In the bitch, the corpus luteum is the primary source of progesterone throughout gestation. A decline in progesterone is a prerequisite for the initiation of parturition. This compound induces luteolysis, leading to a rapid drop in plasma progesterone concentrations. This is achieved through the activation of the Gq/11 G-protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to apoptosis of luteal cells and a cessation of progesterone synthesis.

G cluster_0 Luteal Cell This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Luteolysis Luteolysis Ca_Release->Luteolysis PKC->Luteolysis Progesterone_Decline Progesterone Decline Luteolysis->Progesterone_Decline

This compound-Induced Luteolytic Signaling Pathway.
Myometrial Contraction Pathway

The decline in progesterone removes the quiescent block on the myometrium, making it responsive to contractile stimuli. This compound directly stimulates myometrial contractions through a similar signaling pathway involving the FP receptor. The resulting increase in intracellular calcium in myometrial cells activates the calmodulin light-chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent smooth muscle contraction.

G cluster_1 Myometrial Cell This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Increase IP3->Ca_Release Triggers Calmodulin Calmodulin Ca_Release->Calmodulin Activates MLCK Myosin Light-Chain Kinase Calmodulin->MLCK Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Contraction Myometrial Contraction Myosin_LC_P->Contraction

This compound-Induced Myometrial Contraction Pathway.

Experimental Protocols

The primary study by Moriyoshi et al. (1999) provides a detailed experimental protocol for investigating the induction of parturition in bitches using this compound.

Animal Model and Housing
  • Species: Canine (Beagle bitches)

  • Number of Animals: 16

  • Age: 11 months to 6 years and 2 months

  • Health Status: Pregnant and healthy

  • Gestation Stage: 56 to 58 days after the last mating or artificial insemination.

  • Housing: Laboratory-raised colony.

  • Acclimation: Animals were accustomed to the laboratory environment.

  • Pre-treatment: All bitches were fasted for 24 hours before the start of the treatment.

Experimental Design and Treatment Groups

The bitches were randomly assigned to one of three treatment groups:

  • Group I (n=5): A single subcutaneous injection of this compound at a dose of 5 µg/kg.

  • Group II (n=6): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a single subcutaneous injection of this compound at a dose of 5 µg/kg.

  • Group III (n=5): An intravenous injection of prifinium bromide (7.5 mg/head) followed 5 minutes later by a subcutaneous injection of this compound at a dose of 2.5 µg/kg, with a second 2.5 µg/kg dose of this compound administered 1 hour after the first.

G cluster_workflow Experimental Workflow cluster_groups Random Assignment start 16 Pregnant Beagle Bitches (56-58 days gestation) group1 Group I (n=5) 5 µg/kg this compound (SQ) start->group1 group2 Group II (n=6) 7.5 mg Prifinium Bromide (IV) + 5 µg/kg this compound (SQ) start->group2 group3 Group III (n=5) 7.5 mg Prifinium Bromide (IV) + 2.5 µg/kg this compound (SQ) x 2 start->group3 monitoring Monitoring: - Side Effects - Time to Parturition - Plasma Progesterone - Plasma Cortisol - Puppy Survival group1->monitoring group2->monitoring group3->monitoring data_analysis Data Analysis and Comparison monitoring->data_analysis

Experimental Workflow for this compound Parturition Induction.
Data Collection and Analysis

  • Side Effects: The incidence, time of onset, and duration of side effects (salivation, vomiting, colic, watery diarrhea) were recorded. A scoring system was used to quantify the severity of these effects.

  • Time to Parturition: Bitches were observed at 6-hour intervals until signs of parturition appeared, and then at 1-hour intervals until the initiation of parturition.

  • Hormonal Analysis: Blood samples were collected to measure plasma progesterone and cortisol concentrations at various time points before and after treatment.

  • Puppy Viability: The number of live and stillborn puppies was recorded, and the survival rate of newborn puppies was calculated at one week post-partum.

  • Statistical Analysis: Appropriate statistical methods were used to compare the outcomes between the treatment groups.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Moriyoshi et al. (1999).

Table 1: Treatment Protocols and Outcomes
GroupPre-treatment (IV)This compound Treatment (SQ)Time to Parturition (mean ± SD, hours)Litter Size (mean ± SD)
I None5 µg/kg (single dose)32 ± 115.6 ± 0.9
II Prifinium Bromide (7.5 mg/head)5 µg/kg (single dose)36 ± 75.7 ± 0.5
III Prifinium Bromide (7.5 mg/head)2.5 µg/kg (two doses, 1 hr apart)34 ± 55.6 ± 1.1

Data sourced from Moriyoshi et al., 1999.

Table 2: Incidence and Severity of Side Effects
Side EffectGroup I (5 µg/kg this compound)Group II (Prifinium + 5 µg/kg this compound)Group III (Prifinium + 2.5 µg/kg x 2 this compound)
Salivation 100%Reduced IncidenceNo side effects observed
Vomiting High IncidenceReduced IncidenceNo side effects observed
Colic Symptoms High IncidenceReduced IncidenceNo side effects observed (apart from colic)
Watery Diarrhea 80-100%Reduced IncidenceNo side effects observed
Side Effect Score (mean ± SD) HighSignificantly Lower than Group ISignificantly Lower than Groups I & II

Data compiled from Moriyoshi et al., 1999.

Table 3: Hormonal and Puppy Survival Data
GroupPeak Plasma CortisolOne-Week Puppy Survival Rate
I Highest IncreaseLowest
II Significantly Lower than Group IIntermediate
III Smallest IncreaseHighest (Significantly higher than Groups I & II)

Data sourced from Moriyoshi et al., 1999.

Discussion and Conclusion

The administration of this compound is effective in inducing parturition in bitches, with a time to onset of approximately 32 to 36 hours. However, a single dose of 5 µg/kg is associated with a high incidence of severe side effects, including salivation, vomiting, colic, and diarrhea. These adverse effects are likely due to the stimulation of smooth muscle in the gastrointestinal tract and other organs. The associated increase in plasma cortisol suggests a significant physiological stress response in the treated animals.

Pre-treatment with prifinium bromide, a parasympathetic nerve blocking agent, significantly mitigates these side effects. Furthermore, a divided low-dose regimen of this compound (2.5 µg/kg administered twice, one hour apart) following prifinium bromide pre-treatment appears to be the most favorable protocol. This approach not only minimizes observable side effects and the associated stress response (as indicated by lower cortisol levels) but also results in a higher one-week survival rate for the newborn puppies.

References

Stability and Degradation of Fenprostalene in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a synthetic analog of prostaglandin F2α, is utilized in veterinary medicine for its luteolytic and uterotonic effects. The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. This technical guide provides an in-depth analysis of the stability and degradation of this compound in aqueous environments, with a focus on the kinetic and mechanistic aspects of its degradation. The information presented herein is compiled from published scientific literature and is intended to support research and development activities.

Core Concepts: Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its methyl ester at the C-1 position.[1] This reaction is subject to catalysis by both acids and bases.[1]

Diagram: this compound Hydrolysis Pathway

Fenprostalene_Degradation This compound This compound (Methyl Ester) TransitionState Tetrahedral Intermediate This compound->TransitionState H₂O (Acid/Base Catalysis) Products This compound Free Acid + Methanol TransitionState->Products

Caption: Hydrolysis of this compound to its corresponding carboxylic acid.

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation in Aqueous Solution

ParameterEffect on Degradation RatePrimary Degradation Reaction
pH Increased degradation at acidic and basic pH.Specific acid and base-catalyzed hydrolysis of the C-1 methyl ester.[1]
Temperature Increased temperature accelerates degradation.Follows Arrhenius kinetics.
Oxygen In polyethylene glycol 400 solution, degradation is oxygen-dependent.[2] In purely aqueous solutions, the primary pathway is hydrolysis.Oxidation (in the presence of oxidizable solvents).
Light Data not specifically available for this compound. General photostability testing is recommended as per ICH guidelines.Potential for photodegradation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability and degradation of this compound in aqueous solutions, based on established scientific principles and regulatory guidelines.

pH-Rate Profile Determination

This experiment aims to determine the rate of this compound degradation across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range of 2 to 12 (e.g., citrate, phosphate, borate buffers) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute it into each buffer to a final concentration suitable for the analytical method.

  • Incubation: Incubate the samples in constant temperature baths at various temperatures (e.g., 40, 50, 60, and 70 °C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Immediately analyze the concentration of remaining this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH and temperature. The slope of the resulting line will be the pseudo-first-order rate constant (k). The pH-rate profile can be generated by plotting log(k) versus pH.

Diagram: Experimental Workflow for pH-Rate Profile Study

pHRate_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 2-12) Sample_Prep Prepare this compound Samples in Buffers Buffer_Prep->Sample_Prep Incubate Incubate at Constant Temperatures Sample_Prep->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data_Analysis Calculate Rate Constants & Plot pH-Rate Profile HPLC->Data_Analysis

Caption: Workflow for determining the pH-rate profile of this compound.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70 °C).

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained to separate light-induced degradation from thermal degradation.

Analysis of Degradation Products:

The stressed samples should be analyzed by a suitable chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate and identify the degradation products.

Diagram: Logical Flow of Forced Degradation Studies

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Acid Acid Hydrolysis Analysis Analyze Stressed Samples (e.g., HPLC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photostability Photo->Analysis Pathway Identify Degradation Products & Elucidate Pathways Analysis->Pathway Method Develop & Validate Stability-Indicating Method Analysis->Method

Caption: Logical relationship in forced degradation studies.

Conclusion

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of its C-1 methyl ester, a reaction that is catalyzed by both acidic and basic conditions. Temperature is also a critical factor that accelerates this degradation. While specific photostability data for this compound is not extensively documented, it is prudent to evaluate its light sensitivity according to established regulatory guidelines. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to comprehensively assess the stability of this compound and to develop stable formulations. A thorough understanding of these degradation pathways and the factors that influence them is essential for ensuring the quality, efficacy, and safety of this compound-containing products.

References

Methodological & Application

Application Notes and Protocols for Fenprostalene in Bovine Uterine Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Fenprostalene, a synthetic analogue of Prostaglandin F2α (PGF2α), for studying bovine uterine motility. The following sections detail its mechanism of action, signaling pathways, and established experimental protocols for both in vivo and in vitro studies.

Mechanism of Action and Signaling Pathway

This compound, as a PGF2α analogue, exerts its uterokinetic effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The activation of the FP receptor in myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. While the precise signaling pathway for this compound in bovine uterine tissue is not fully elucidated in the provided literature, it is presumed to follow the established PGF2α signaling pathway in uterine smooth muscle.

This pathway primarily involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains, resulting in myometrial contraction.

Fenprostalene_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release SR->Ca2_release Induces Myosin_LC Myosin Light Chain Ca2_release->Myosin_LC Phosphorylation PKC->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Myometrial Contraction Myosin_LC_P->Contraction Leads to In_Vivo_Workflow Start Start Acclimatize Acclimatize Cow & Insert Catheter Start->Acclimatize Baseline Record Baseline Motility (1 hour) Acclimatize->Baseline Fen_IM Inject this compound (1.0 mg i.m.) Baseline->Fen_IM Record_IM Record Motility (2 hours) Fen_IM->Record_IM Fen_IV Inject this compound (1.0 mg i.v.) Record_IM->Fen_IV Record_IV Record Motility (30 min) Fen_IV->Record_IV Oxy_IV Inject Oxytocin (40 U i.v.) Record_IV->Oxy_IV Record_Oxy Record Motility (30 min) Oxy_IV->Record_Oxy Analyze Data Analysis Record_Oxy->Analyze End End Analyze->End In_Vitro_Workflow Start Start Tissue_Prep Prepare Bovine Uterine Strips Start->Tissue_Prep Mount Mount Strips in Organ Bath Tissue_Prep->Mount Equilibrate Equilibrate & Apply Tension (60-90 min) Mount->Equilibrate Baseline Record Spontaneous Activity Equilibrate->Baseline Add_Fen Add this compound to Bath (Varying Concentrations) Baseline->Add_Fen Record_Fen Record Contractile Response (60 min) Add_Fen->Record_Fen Washout Washout Record_Fen->Washout Re_treat Re-administer this compound or Oxytocin Washout->Re_treat Yes Analyze Data Analysis Washout->Analyze No Re_treat->Record_Fen End End Analyze->End

References

Application Notes and Protocols for Fenprostalene in Canine Parturition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a long-acting synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent that also stimulates myometrial contractions.[1][2] These properties make it a candidate for the induction of parturition in canines. Progesterone, produced by the corpora lutea, is essential for maintaining pregnancy in the bitch.[3] A rapid decline in serum progesterone concentration to below 2 ng/mL is a key physiological trigger for the onset of normal whelping.[3][4] this compound induces parturition by causing regression of the corpus luteum (luteolysis), leading to a sharp drop in progesterone levels and promoting uterine contractions.

These notes provide detailed protocols for the administration of this compound to induce parturition in canines, based on published experimental data. The primary goal of the outlined protocols is to achieve successful parturition while minimizing common side effects associated with prostaglandin administration, such as vomiting, diarrhea, salivation, and colic.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating different protocols for this compound-induced parturition in Beagle bitches.

Table 1: Dosage and Administration Protocols

GroupPre-treatment (Intravenous)This compound Dosage (Subcutaneous)Number of Bitches (n)
I None5 µg/kg (single injection)5
II Prifinium bromide (7.5 mg/head)5 µg/kg (single injection, 5 min after pre-treatment)6
III Prifinium bromide (7.5 mg/head)2.5 µg/kg (two injections, 1 hour apart)5

Table 2: Efficacy and Outcomes

GroupTime to Parturition (hours, mean ± SD)Litter Size (puppies, mean ± SD)One-Week Puppy Survival Rate (%)
I 32 ± 115.6 ± 0.967.9%
II 36 ± 75.7 ± 0.582.3%
III 34 ± 55.6 ± 1.197.1%

Table 3: Incidence and Severity of Side Effects

GroupSalivationVomitingColic SymptomsWatery DiarrheaSide Effect Score (mean ± SD)
I 100%80%100%80%6.8 ± 1.3
II 17%0%100%0%2.5 ± 1.0
III 0%0%80%0%1.6 ± 0.5
Side effect scores were calculated based on severity: 2 for severe, 1 for slight, and 0 for absence of the side effect.

Table 4: Physiological Responses (Mean Values)

GroupPeak Respiratory Rate (breaths/min)Lowest Body Temperature (°C)
I 19736.3
II 23636.8
III 17936.5

Experimental Protocols

The following is a detailed methodology for an experiment designed to investigate the effects of this compound on the induction of parturition in canines, adapted from the work of Nagao et al., 1999.

3.1 Animal Selection and Preparation

  • Subjects: Use healthy, pregnant Beagle bitches (or other similar-sized breed) with confirmed pregnancy dates. The reported study used 16 bitches aged from 11 months to 6 years and 2 months.

  • Gestation Stage: Administer treatment between days 56 and 58 of pregnancy, calculated from the last day of mating or artificial insemination.

  • Acclimatization: House the animals in a controlled environment and allow for an adequate acclimatization period before the experiment.

  • Pre-treatment Fasting: Fast all bitches for 24 hours prior to the administration of this compound to potentially reduce the severity of gastrointestinal side effects.

  • Baseline Monitoring: Before treatment, record baseline physiological parameters, including rectal temperature, respiratory rate, and heart rate. Collect a baseline blood sample for progesterone analysis.

3.2 Treatment Administration Protocol (Group III - Recommended Protocol) This protocol, which resulted in minimal side effects and the highest puppy survival rate, is detailed below.

  • Pre-medication: Administer Prifinium bromide (a parasympathetic nerve blocking agent) at a dose of 7.5 mg per head via intravenous (IV) injection.

  • First this compound Injection: Five minutes after the Prifinium bromide injection, administer this compound subcutaneously (SQ) at a dose of 2.5 µg/kg body weight.

  • Second this compound Injection: One hour after the first this compound injection, administer a second SQ dose of this compound at 2.5 µg/kg body weight.

3.3 Post-Administration Monitoring and Data Collection

  • Side Effects: Continuously observe the bitches for the first few hours post-injection for common side effects: salivation, vomiting, colic symptoms (restlessness, abdominal discomfort), and diarrhea. Score the severity of each observed side effect (e.g., 0 = absent, 1 = slight, 2 = severe).

  • Physiological Parameters: Monitor and record rectal temperature, respiratory rate, and heart rate at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly for the next 6 hours, then every 6 hours) until parturition begins.

  • Hormone Analysis: Collect blood samples at specific time points (e.g., 1, 8, and 24 hours post-administration) to measure plasma progesterone concentrations via enzyme immunoassay or a similar validated method. This will confirm luteolysis.

  • Parturition Onset: Observe the bitches at 6-hour intervals for signs of impending parturition (e.g., nesting behavior, restlessness). Once signs appear, monitor at 1-hour intervals until the delivery of the first puppy. Record the total time from the first this compound administration to the initiation of parturition.

  • Whelping and Neonatal Assessment: Record the litter size for each bitch. Assess the health of all newborn puppies and monitor their survival rate over the first week post-partum.

Visualizations

Signaling Pathway

Fenprostalene_Signaling_Pathway cluster_myometrium Myometrial Cell This compound This compound (PGF2α Analogue) FP_Receptor Prostaglandin F Receptor (FP) (Gq-protein coupled) This compound->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates Luteolysis Corpus Luteum Regression (Luteolysis) FP_Receptor->Luteolysis Initiates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Myometrial Contraction Ca_Release->Contraction Stimulates PKC->Contraction Contributes to Progesterone Progesterone Decrease Luteolysis->Progesterone

Caption: this compound signaling pathway in myometrial and luteal cells.

Experimental Workflow

Experimental_Workflow Start Start: Select Pregnant Bitches (Days 56-58 Gestation) Fasting 24-Hour Fasting Period Start->Fasting Baseline Baseline Data Collection: - Temp, Resp. Rate - Blood Sample (Progesterone) Fasting->Baseline Group_Split Divide into Treatment Groups Baseline->Group_Split Group_I Group I: 5 µg/kg this compound (SQ) Group_Split->Group_I Protocol 1 Group_II Group II: 7.5 mg Prifinium Bromide (IV) + 5 µg/kg this compound (SQ) Group_Split->Group_II Protocol 2 Group_III Group III (Recommended): 7.5 mg Prifinium Bromide (IV) + 2.5 µg/kg this compound (SQ) + 2.5 µg/kg this compound (SQ) 1hr later Group_Split->Group_III Protocol 3 Monitoring Post-Administration Monitoring: - Side Effects - Physiological Parameters - Blood Samples Group_I->Monitoring Group_II->Monitoring Group_III->Monitoring Parturition_Obs Parturition Observation: - Signs of Labor - Time to Whelping Monitoring->Parturition_Obs Outcome Outcome Assessment: - Litter Size - Puppy Survival Rate (1-Week) Parturition_Obs->Outcome End End of Experiment Outcome->End

Caption: Experimental workflow for inducing parturition with this compound.

References

Application Notes and Protocols for Estrous Synchronization in Swine Using Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists for the use of Fenprostalene for estrous synchronization in swine. The following protocols and data are based on the established use of other Prostaglandin F2α (PGF2α) analogues in swine and the known luteolytic mechanism of this class of compounds. This compound is a PGF2α analogue and is expected to have a similar mechanism of action. Researchers should conduct pilot studies to determine the optimal dosage and timing for this compound.

Introduction

Estrous synchronization is a critical component of modern swine production and research, enabling efficient application of artificial insemination (AI), facilitating fixed-time AI protocols, and creating uniform groups of pregnant animals for studies. This compound, a synthetic analogue of Prostaglandin F2α (PGF2α), induces luteolysis, the regression of the corpus luteum (CL).[1] This action reduces progesterone levels, allowing for the initiation of a new follicular phase, estrus, and ovulation.[2][3]

The porcine CL is, however, refractory to the luteolytic action of a single dose of PGF2α until after day 12 of the estrous cycle.[1][4] Therefore, protocols for estrous synchronization using PGF2α analogues in cycling gilts and sows must account for this physiological characteristic.

Mechanism of Action: PGF2α Signaling Pathway in Luteolysis

This compound, as a PGF2α analogue, binds to the PGF2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to both functional and structural regression of the corpus luteum.

Functional Luteolysis:

  • Inhibition of progesterone synthesis.

  • Increased expression of enzymes involved in estradiol biosynthesis within the CL.

Structural Luteolysis:

  • Induction of apoptosis (programmed cell death) in luteal cells.

  • Infiltration of immune cells, which contribute to the breakdown of the CL tissue.

The signaling pathway involves the activation of protein kinase C (PKC) and an increase in intracellular calcium concentrations, which trigger the downstream effects leading to luteolysis.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a This compound (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Apoptosis Apoptosis (Structural Luteolysis) Ca2_release->Apoptosis Progesterone_Block Inhibition of Progesterone Synthesis PKC->Progesterone_Block PKC->Apoptosis

Caption: PGF2α signaling pathway in a porcine luteal cell leading to luteolysis.

Experimental Protocols

The following are representative protocols for estrous synchronization in swine using a PGF2α analogue. The timing and dosages should be optimized for this compound in a pilot study.

Protocol 1: Synchronization of Estrus in Cycling Gilts (Two-Dose Protocol)

This protocol is effective in cycling gilts that are at random stages of the estrous cycle. The two-dose regimen ensures that all treated animals will have a responsive corpus luteum (older than 12 days) at the time of the second injection.

Experimental Workflow:

Two_Dose_PGF2a_Protocol Day0 Day 0 Injection1 First Injection (this compound) Day0->Injection1 Day11_14 Day 11-14 Injection2 Second Injection (this compound) Day11_14->Injection2 Day15_18 Day 15-18 Estrus_Detection Estrus Detection and AI Day15_18->Estrus_Detection ~4-5 days post-injection Day18_22 Day 18-22 AI2 Second AI (optional) Day18_22->AI2 12-24h later

Caption: Experimental workflow for a two-dose PGF2α synchronization protocol.

Methodology:

  • Animal Selection: Select healthy, cycling gilts of appropriate age and weight for breeding.

  • First Injection: Administer the first intramuscular (IM) injection of this compound. The dosage should be determined in a pilot study (a typical dose for other PGF2α analogues is 5-10 mg).

  • Second Injection: Administer a second IM injection of this compound 11 to 14 days after the first injection.

  • Estrus Detection: Begin checking for signs of estrus (e.g., standing reflex in the presence of a boar, swollen and reddened vulva) 2 to 3 days after the second injection. Estrus is expected to occur 4 to 5 days post-injection.

  • Artificial Insemination: Perform artificial insemination 12 to 24 hours after the onset of standing estrus. A second insemination can be performed 12 to 24 hours later to increase conception rates.

Protocol 2: Synchronization of Estrus in Gilts with Known Cycle Stage

This protocol is for use in gilts where the stage of the estrous cycle is known and is between days 13 and 21.

Methodology:

  • Animal Selection: Select healthy, cycling gilts that are confirmed to be between day 13 and day 21 of their estrous cycle (post-ovulation).

  • Single Injection: Administer a single IM injection of this compound at the determined dosage.

  • Estrus Detection and AI: Follow steps 4 and 5 from Protocol 1.

Data Presentation

The following tables summarize representative data from studies using PGF2α analogues for estrous synchronization in swine. Specific efficacy data for this compound is limited.

Table 1: Efficacy of a Two-Dose PGF2α Analogue Protocol in Gilts

ParameterResultReference
Estrus Response Rate85 - 95%
Interval to Estrus (days)4 - 6
Farrowing Rate80 - 90%
Total Pigs Born per Litter10.0 - 11.4

Table 2: Efficacy of a Single-Dose PGF2α Analogue Protocol in Gilts (Treated after Day 12 of Estrus)

ParameterResultReference
Estrus Response Rate90 - 100%
Interval to Estrus (days)3 - 5
Conception Rate85 - 95%

Safety and Handling

  • Handling Precautions: Prostaglandins can be absorbed through the skin and may cause bronchospasm. Women of childbearing age, asthmatics, and persons with bronchial or other respiratory problems should exercise extreme caution when handling this product. In case of accidental skin contact, wash immediately with soap and water.

Conclusion

This compound, as a PGF2α analogue, is a potential tool for estrous synchronization in swine. The provided protocols, based on the established use of similar compounds, offer a framework for its application. However, due to the limited specific data for this compound, it is imperative for researchers and professionals to conduct preliminary studies to establish optimal dosages, timings, and to verify its efficacy and safety within their specific production or research settings.

References

Application Notes and Protocols for Fenprostalene in Wildlife Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in reproductive management. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which leads to a rapid decline in progesterone levels. This interruption of progesterone production can be utilized to synchronize estrus, induce abortion, and manage reproductive cycles in various animal species. While its use is well-established in domestic livestock, its application in wildlife reproductive management presents a valuable tool for population control and conservation efforts. These notes provide an overview of this compound's mechanism of action, available quantitative data on PGF2α analogues in wildlife, and generalized protocols for its application in research settings.

Mechanism of Action: Luteolysis

This compound, like other PGF2α analogues, initiates a cascade of events in the corpus luteum that culminates in both functional and structural regression.[1][2]

  • Functional Luteolysis: This involves the rapid inhibition of progesterone synthesis.[1]

  • Structural Luteolysis: This is characterized by apoptosis (programmed cell death) of luteal cells and an influx of immune cells to remodel the tissue.[1][2]

The binding of this compound to the prostaglandin F2α receptor (FP receptor) on luteal cells triggers several intracellular signaling pathways. These pathways interfere with luteotrophic signaling, such as that from Luteinizing Hormone (LH), and activate pathways leading to cell death.

G cluster_cell_membrane Luteal Cell Membrane FP_receptor Prostaglandin F2α Receptor (FP) PLC Phospholipase C (PLC) Activation FP_receptor->PLC This compound This compound (PGF2α Analogue) This compound->FP_receptor Binds to IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Progesterone_inhibition Inhibition of Progesterone Synthesis Ca_PKC->Progesterone_inhibition Leads to Apoptosis Induction of Apoptosis Ca_PKC->Apoptosis Initiates Luteolysis Luteolysis (Corpus Luteum Regression) Progesterone_inhibition->Luteolysis Apoptosis->Luteolysis

This compound Signaling Pathway for Luteolysis.

Data Presentation: Efficacy of PGF2α and its Analogues in Wildlife and Domestic Species

The following tables summarize quantitative data from studies on the use of PGF2α and its analogues for reproductive management. Data on this compound in wildlife is limited; therefore, data from closely related compounds and domestic species are included for comparative purposes.

Table 1: Efficacy of PGF2α for Pregnancy Termination in White-Tailed Deer (Odocoileus virginianus)

Gestation StageTreatmentEfficacy (Abortion Rate)NotesReference
Early (40-59 days)Single PGF2α treatment40% (2/5)Does that aborted were observed to re-breed.
Late (113-154 days)Single PGF2α treatment88% (7/8)Does did not re-breed post-abortion.
Late (94-135 days)25 mg PGF2α implant100% (16/16)Delivered via biobullets.
Late (140 days)50 mg PGF2α (i.m.) + 15 mg betamethasone (i.m.)71% (5/7)Combination therapy.

Table 2: Dosage and Efficacy of PGF2α and Analogues in Domestic Ruminants for Abortion

SpeciesGestation StageDrugDosageEfficacy (Abortion Rate)Reference
Feedlot HeifersFirst Trimester (40-90 days)PGF2α20 mg (i.m.)100%
Feedlot HeifersFirst Trimester (40-90 days)PGF2α40 mg (i.m.)100%
Goats~3 monthsPGF2α5 mg (i.m.), 2 doses 24h apart100%

Table 3: Dosage and Efficacy of PGF2α Analogues for Pregnancy Termination in Other Species

SpeciesDrugDosageEfficacyReference
Bitch (Dog)Cloprostenol1-2.5 mcg/kg once dailyEffective for late-term abortion.
Bitch (Dog)Natural PGF2α250 mcg/kg twice daily for ≥4 daysInduces luteolysis and pregnancy termination.
Queen (Cat)Cloprostenol5 mcg/kg with cabergoline once dailySuccessful termination from mid-pregnancy.

Experimental Protocols

The following are generalized protocols for the use of this compound and other PGF2α analogues in wildlife reproductive management research. These are templates and must be adapted for each species, with careful consideration of animal welfare, and approved by the relevant institutional animal care and use committee (IACUC).

Protocol 1: Induction of Abortion in a Captive Ungulate Species

Objective: To determine the efficacy of this compound for pregnancy termination.

Materials:

  • This compound solution for injection

  • Remote drug delivery system (e.g., dart gun) or manual injection equipment

  • Animal handling and restraint equipment as appropriate for the species

  • Ultrasound equipment for pregnancy diagnosis and monitoring

  • Blood collection supplies for hormone analysis (e.g., progesterone)

  • Personal protective equipment (PPE)

Methodology:

  • Animal Selection and Acclimation:

    • Select healthy, pregnant females of the target species.

    • Confirm pregnancy and determine gestational stage via ultrasound.

    • Acclimate animals to the experimental enclosure and handling procedures to minimize stress.

  • Pre-treatment Data Collection:

    • Collect a baseline blood sample to measure serum progesterone levels.

    • Record baseline behavioral observations.

  • This compound Administration:

    • Based on available literature for similar species, determine a starting dose of this compound.

    • Administer this compound via intramuscular injection, either manually or remotely. The subcutaneous route may also be considered.

  • Post-treatment Monitoring:

    • Conduct daily behavioral observations, noting any signs of impending abortion, distress, or side effects.

    • Collect blood samples at regular intervals (e.g., 24, 48, 72 hours post-injection) to monitor the decline in progesterone levels.

    • Perform follow-up ultrasound examinations to confirm the termination of pregnancy.

    • Monitor for the expulsion of the fetus and placental membranes.

    • Provide veterinary care as needed.

  • Data Analysis:

    • Calculate the abortion rate (efficacy).

    • Analyze the change in progesterone concentrations over time.

    • Document all behavioral changes and clinical signs.

Protocol 2: Estrus Synchronization in a Group of Female Ungulates

Objective: To synchronize the estrous cycles of a group of females for timed breeding or artificial insemination.

Materials:

  • This compound solution for injection

  • Animal identification (e.g., ear tags, collars)

  • Blood collection supplies for progesterone analysis

  • Estrus detection aids (e.g., tail paint, heat detection patches)

Methodology:

  • Animal Selection:

    • Select non-pregnant, cycling females.

    • Confirm the presence of a functional corpus luteum via progesterone assay (>1 ng/mL) or ultrasound. Animals not in the luteal phase will not respond to this compound.

  • This compound Administration:

    • Administer a single luteolytic dose of this compound via intramuscular injection.

  • Estrus Detection:

    • Beginning 24 hours post-injection, monitor females for signs of estrus (e.g., standing to be mounted, increased activity, vocalization).

    • Observe animals at least twice daily for accurate detection of estrus onset.

  • Breeding/Insemination:

    • Animals will typically come into estrus 2-5 days after this compound administration.

    • Introduce a male for natural breeding or perform artificial insemination at the appropriate time based on observed estrus.

  • Confirmation of Success:

    • Monitor for subsequent return to estrus (indicating failure of conception).

    • Confirm pregnancy via ultrasound at an appropriate interval post-breeding.

Visualization of Experimental Workflow

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Collection & Analysis A Define Research Objectives (e.g., Efficacy, Dosage) B IACUC Protocol Approval A->B C Animal Selection & Acclimation B->C D Baseline Data Collection (Ultrasound, Blood Sample) C->D E This compound Administration D->E F Post-Treatment Monitoring (Behavior, Clinical Signs) E->F G Follow-up Data Collection (Ultrasound, Blood Sample) F->G H Data Analysis (Efficacy, Hormone Levels) G->H I Reporting & Publication H->I

Workflow for a Wildlife Contraception Study.

Considerations and Future Directions

The use of this compound and other PGF2α analogues in wildlife reproductive management is a promising area of research. However, it is crucial to acknowledge the following:

  • Species-Specific Responses: Dosages and efficacy can vary significantly between species. Pilot studies are essential to determine appropriate protocols for new species.

  • Animal Welfare: The potential for side effects, such as transient discomfort or behavioral changes, must be carefully monitored and mitigated.

  • Regulatory Approval: The use of drugs in wildlife is often regulated, and researchers must ensure compliance with all local and national laws.

  • Remote Delivery: For free-ranging wildlife, the development of effective and reliable remote delivery systems is paramount.

Future research should focus on dose-determination studies for this compound in a wider range of wildlife species, as well as investigations into the long-term effects on reproductive physiology and behavior. The development of species-specific, sustained-release formulations could also enhance the utility of this compound in wildlife management.

References

Application Note: Quantitative Analysis of Fenprostalene and its Metabolites in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) used in veterinary medicine, primarily for the synchronization of estrus and treatment of reproductive disorders in cattle and horses. As a potent luteolytic agent, it mimics the action of endogenous PGF2α, inducing the regression of the corpus luteum. The pharmacokinetic and metabolic profile of this compound is of significant interest in drug development and residue analysis to ensure efficacy and safety. This application note provides a detailed protocol for the extraction and quantification of this compound and a strategy for the identification and subsequent measurement of its metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, like other PGF2α analogs, is expected to undergo metabolic transformations in the body. While specific metabolites of this compound are not extensively characterized in publicly available literature, the metabolism of endogenous PGF2α typically involves oxidation of the 15-hydroxyl group, reduction of the C13-14 double bond, and β-oxidation of the carboxylic acid side chain. A primary metabolite of PGF2α is 15-keto-13,14-dihydro-PGF2α, often referred to as PGFM. Studies have shown that PGFM levels increase in plasma following this compound administration in cows, suggesting a similar metabolic pathway. This protocol, therefore, provides a robust method for the parent compound and outlines a systematic approach to identify and quantify its key metabolites.

Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including uterine smooth muscle contraction and luteolysis. The primary signaling pathway involves the coupling of the activated FP receptor to the Gq alpha subunit (Gαq), which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to the cellular response.

Fenprostalene_Signaling_Pathway This compound (PGF2α Analog) Signaling Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis, Uterine Contraction) PKC->Cellular_Response Leads to

Caption: this compound signaling via the FP receptor.

Experimental Workflow

The overall workflow for the quantification of this compound and its metabolites in plasma involves sample preparation by either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An internal standard (IS) is added at the beginning of the sample preparation process to ensure accuracy and precision.

Experimental_Workflow Workflow for this compound Analysis in Plasma Start Plasma Sample Collection Add_IS Add Internal Standard (e.g., PGF2α-d4) Start->Add_IS Protein_Precipitation Protein Precipitation (Optional, with Acetonitrile) Add_IS->Protein_Precipitation Extraction_Choice Extraction Protein_Precipitation->Extraction_Choice SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Extraction_Choice->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) (e.g., with Ethyl Acetate) Extraction_Choice->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Sample preparation and analysis workflow.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Prostaglandin F2α-d4 (or other suitable deuterated prostaglandin) as internal standard (IS)

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Ethyl acetate, hexane (for LLE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

  • Plasma samples (collected in EDTA or heparin tubes)

  • Phosphate buffer (pH 3.0)

Sample Preparation

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard (e.g., 10 µL of 100 ng/mL PGF2α-d4 in methanol). Vortex briefly.

  • Acidification: Add 500 µL of 4% formic acid in water to the plasma sample to adjust the pH to approximately 3. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Thawing and Spiking: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard. Vortex briefly.

  • Acidification: Add 100 µL of 1M HCl to acidify the sample.

  • Extraction: Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for instrument
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

Table 3: Proposed MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M-H]⁻To be determinedTo be determined
Internal Standard (PGF2α-d4) 357.2193.125
Potential Metabolite 1 (e.g., 15-keto-Fenprostalene) [M-H]⁻To be determinedTo be determined
Potential Metabolite 2 (e.g., 13,14-dihydro-15-keto-Fenprostalene) [M-H]⁻To be determinedTo be determined

Note: The molecular weight of this compound is required to predict the precursor ion. Researchers should perform a full scan and product ion scan of a this compound standard to determine the optimal precursor and product ions, as well as the collision energy.

Strategy for Metabolite Identification

  • In Vivo or In Vitro Incubation: Administer this compound to the target animal species and collect plasma samples at various time points. Alternatively, incubate this compound with liver microsomes or hepatocytes from the target species.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the extracted samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

  • Metabolite Prediction: Use metabolite prediction software or manually predict potential biotransformations based on known prostaglandin metabolic pathways (e.g., oxidation, reduction, conjugation).

  • Data Mining: Search the HRMS data for the predicted exact masses of potential metabolites.

  • MS/MS Fragmentation Analysis: Acquire MS/MS spectra of the candidate metabolite ions and compare the fragmentation patterns to that of the parent drug to confirm structural similarities.

  • Quantification Method Development: Once key metabolites are identified, develop a quantitative MRM method for these metabolites on a triple quadrupole mass spectrometer, similar to the one described for the parent compound.

Data Presentation and Quantification

Calibration curves should be prepared by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Table 4: Example Calibration Curve and Quality Control Data for this compound

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 1 0.10.09898.0-
Calibration Std 2 0.50.51102.0-
Calibration Std 3 2.52.4598.0-
Calibration Std 4 1010.3103.0-
Calibration Std 5 5049.599.0-
Calibration Std 6 100101.2101.2-
LLOQ QC 0.10.105105.0< 15%
Low QC 0.30.2996.7< 15%
Mid QC 3031.2104.0< 15%
High QC 8078.998.6< 15%

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in plasma samples. The detailed protocols for solid-phase and liquid-liquid extraction, coupled with optimized LC-MS/MS conditions, offer a reliable method for determining the concentration of the parent drug. Furthermore, the outlined strategy for metabolite identification provides a clear path for researchers to expand the assay to include key metabolites, enabling a more complete understanding of the pharmacokinetics of this compound. The provided diagrams and tables serve as practical guides for implementing this methodology in a research or drug development setting.

Application Note: In Vivo Imaging of Fenprostalene's Effect on the Corpus Luteum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive functions in cattle and mares.[1][2] Its primary mechanism of action involves inducing the regression of the corpus luteum (CL), a transient endocrine gland essential for producing progesterone and maintaining pregnancy.[3] Understanding the precise in vivo effects of this compound on the CL is crucial for optimizing its therapeutic use and for the development of novel reproductive drugs. This application note provides detailed protocols for the in vivo imaging of the corpus luteum's response to this compound, methods for quantitative data analysis, and an overview of the associated cellular signaling pathways.

In vivo imaging, particularly B-mode and color Doppler ultrasonography, offers a non-invasive method to longitudinally assess changes in CL morphology, size, and hemodynamics.[4][5] These techniques allow for the real-time visualization and quantification of this compound's luteolytic effects, providing valuable insights into its pharmacodynamics.

Key Applications

  • Pharmacodynamic Studies: Quantify the structural and functional changes in the corpus luteum following this compound administration.

  • Drug Development: Evaluate the efficacy of new luteolytic compounds by comparing their effects to this compound.

  • Reproductive Management: Optimize estrus synchronization protocols by monitoring luteal regression in real-time.

  • Toxicology Studies: Assess potential off-target effects of compounds on ovarian structures and blood flow.

Signaling Pathway of PGF2α-Induced Luteolysis

This compound, as a PGF2α analogue, initiates luteolysis by binding to the PGF2α receptor (FP receptor), a G protein-coupled receptor on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to both functional luteolysis (a rapid decrease in progesterone synthesis) and structural luteolysis (apoptosis and physical regression of the CL). The process involves the activation of protein kinase C (PKC), an increase in intracellular calcium, and the stimulation of apoptotic pathways, including the activation of caspases.

PGF2a_Signaling_Pathway PGF2α Signaling Pathway in Luteal Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Luteolytic Effects This compound This compound FP_Receptor PGF2α Receptor (FP) This compound->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio PKC->Bax_Bcl2 Influences Functional_Luteolysis Functional Luteolysis (↓ Progesterone Synthesis) PKC->Functional_Luteolysis Ca_Release->Bax_Bcl2 Influences Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Leads to Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Structural_Luteolysis Structural Luteolysis (Cell Death & Tissue Regression) Apoptosis->Structural_Luteolysis

Caption: PGF2α Signaling Pathway in Luteal Cells.

Experimental Workflow

A typical in vivo imaging study to assess the effect of this compound on the corpus luteum follows a longitudinal design, where each animal serves as its own control. This approach minimizes variability and reduces the number of animals required.

Experimental_Workflow Experimental Workflow for In Vivo Imaging Animal_Selection Select Cyclic Heifers (Day 10-12 post-estrus) Baseline_Imaging Baseline Imaging (0h) - B-mode Ultrasound - Color Doppler Ultrasound - Blood Sample (Progesterone) Animal_Selection->Baseline_Imaging Fenprostalene_Admin Administer this compound (1.0 mg, subcutaneous) Baseline_Imaging->Fenprostalene_Admin Post_Treatment_Imaging Post-Treatment Imaging & Sampling (e.g., 2, 4, 8, 12, 24, 48, 72h) Fenprostalene_Admin->Post_Treatment_Imaging Data_Analysis Quantitative Data Analysis - CL Volume/Area - Blood Flow Indices (RI, PI, % Area) - Progesterone Concentration Post_Treatment_Imaging->Data_Analysis Results Summarize Results (Tables & Graphs) Data_Analysis->Results

Caption: Experimental Workflow for In Vivo Imaging.

Detailed Experimental Protocols

Protocol 1: Animal Preparation and this compound Administration
  • Animal Selection: Use healthy, cyclic beef or dairy heifers. Confirm cyclicity through observation of at least one normal estrous cycle. The study should commence during the mid-luteal phase (approximately Day 10-12 post-estrus), when the CL is fully functional and responsive to PGF2α.

  • Acclimatization: Allow animals to acclimate to the handling and examination procedures for several days prior to the start of the experiment to minimize stress.

  • Treatment Group: A control group receiving a saline injection is recommended for comparative studies.

  • This compound Administration: Administer a single subcutaneous injection of 1.0 mg this compound. Record the exact time of injection as the 0-hour time point for all subsequent measurements.

Protocol 2: In Vivo B-Mode and Color Doppler Ultrasonography
  • Equipment: Use a real-time B-mode ultrasound scanner equipped with a 7.5 MHz linear-array transrectal transducer and color Doppler capabilities.

  • Animal Restraint: Secure the animal in a standard veterinary chute to ensure safety for both the operator and the animal.

  • Transducer Preparation: Apply a generous amount of ultrasound gel to the transducer.

  • Examination Procedure:

    • Gently insert the transducer into the rectum.

    • Systematically scan both ovaries to locate the corpus luteum. The CL appears as a distinct, typically hypoechoic structure within the ovarian stroma.

    • B-Mode Imaging:

      • Obtain a cross-sectional image of the CL at its maximum diameter.

      • Freeze the image and use electronic calipers to measure the diameter and calculate the cross-sectional area (mm²). For volume estimation, measure two perpendicular diameters.

    • Color Doppler Imaging:

      • Activate the color Doppler mode. Adjust the pulse repetition frequency (PRF) and color gain settings to optimize the visualization of blood flow within the luteal tissue while minimizing background noise.

      • Capture a still image or a short video clip of the CL at its maximum diameter, displaying the color signals of blood flow.

  • Image Acquisition Schedule: Perform ultrasound examinations at baseline (0h, immediately before this compound injection) and at predetermined intervals post-injection (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

Protocol 3: Quantitative Image and Data Analysis
  • CL Size and Volume:

    • From the stored B-mode images, calculate the CL volume using the formula for a sphere or ellipsoid, depending on the shape.

    • Track the change in CL area and volume over time relative to the baseline measurement.

  • Luteal Blood Flow (LBF) Analysis:

    • Use image analysis software to quantify the colored area within the CL on the saved Doppler images.

    • Calculate the LBF as a percentage of the total CL cross-sectional area (% Color Area).

    • If the ultrasound system allows, measure hemodynamic indices such as the Resistive Index (RI) and Pulsatility Index (PI) from the spectral Doppler waveform of a major luteal artery.

  • Progesterone Assay:

    • Collect blood samples via jugular venipuncture at each imaging time point into heparinized tubes.

    • Centrifuge the samples to separate the plasma and store at -20°C until analysis.

    • Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

Data Presentation

The following tables summarize representative quantitative data on the effects of a PGF2α analogue on the corpus luteum, compiled from various studies. These serve as an example of expected outcomes when conducting experiments with this compound.

Table 1: Effect of PGF2α Analogue on Corpus Luteum Size and Progesterone

Time Post-Injection (hours)CL Volume (mm³) (Mean ± SD)Plasma Progesterone (ng/mL) (Mean ± SD)
05120 ± 4505.2 ± 0.6
45080 ± 4303.8 ± 0.5
84510 ± 3902.1 ± 0.4
123980 ± 3501.5 ± 0.3
242850 ± 3100.8 ± 0.2
481990 ± 280< 0.5
721540 ± 250< 0.5

(Data synthesized from representative studies on PGF2α-induced luteolysis)

Table 2: Effect of PGF2α Analogue on Corpus Luteum Hemodynamics (Color Doppler)

Time Post-Injection (hours)Luteal Blood Flow (% Color Area) (Mean ± SD)Resistive Index (RI) (Mean ± SD)Pulsatility Index (PI) (Mean ± SD)
029.2 ± 2.90.72 ± 0.051.20 ± 0.15
0.534.6 ± 3.10.70 ± 0.061.15 ± 0.18
421.5 ± 2.70.78 ± 0.041.45 ± 0.20
814.2 ± 1.80.85 ± 0.031.70 ± 0.25
248.2 ± 1.40.92 ± 0.021.95 ± 0.30
483.8 ± 1.10.95 ± 0.012.07 ± 0.49
721.6 ± 0.5> 0.95> 2.10

(Data adapted from studies including Acosta et al., 2002 and a 2023 study on induced luteolysis in buffaloes)

Conclusion

In vivo imaging using B-mode and color Doppler ultrasonography is a powerful and essential tool for the detailed characterization of the luteolytic effects of this compound. The protocols outlined in this application note provide a framework for conducting robust pharmacodynamic studies. By quantitatively assessing changes in corpus luteum size, blood flow, and progesterone secretion, researchers can gain a comprehensive understanding of this compound's mechanism of action, aiding in the development and refinement of reproductive therapies.

References

Application Notes and Protocols for Studying Prostaglandin Receptor Function Using Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenprostalene is a synthetic analog of prostaglandin F2α (PGF2α) and is recognized for its potent activity as an agonist at the prostaglandin F receptor (FP receptor). The FP receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily coupled to the Gq alpha subunit. Activation of the FP receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, which mediates a variety of physiological responses. In veterinary medicine, this compound is utilized for its potent luteolytic effects, which are approximately 20 times greater than those of naturally occurring PGF2α.[1]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the function of the FP receptor and to assess its selectivity against other prostaglandin receptor subtypes. The included protocols detail standard cell-based assays for characterizing the pharmacological profile of this compound and other FP receptor agonists.

Data Presentation: Pharmacological Profile of Prostaglandin FP Receptor Agonists

Due to the limited availability of publicly accessible binding affinity (Ki) and functional potency (EC50) data specifically for this compound, the following table provides data for the endogenous ligand, PGF2α, and other well-characterized synthetic FP receptor agonists. Researchers can use the protocols outlined in this document to determine these values for this compound and expand upon this dataset.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Cell LineReference
PGF2αHuman FPRadioligand Binding ([3H]PGF2α)3.1 (Kd)-1321N1[2]
PGF2αHuman FPCalcium Mobilization-11.51321N1[2]
Travoprost acidHuman FPRadioligand Binding35--
Travoprost acidHuman FPPhosphoinositide Turnover-1.4Human Ciliary Muscle
Latanoprost acidHuman FPRadioligand Binding98--
Latanoprost acidHuman FPPhosphoinositide Turnover-32-124Various
Bimatoprost acidHuman FPRadioligand Binding83--
Bimatoprost acidHuman FPPhosphoinositide Turnover-2.8-3.8Various

Signaling Pathways and Experimental Workflows

Prostaglandin FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist such as this compound initiates a canonical Gq signaling cascade.

FP_Receptor_Signaling This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Cellular_Response Cellular Response Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: FP Receptor Gq Signaling Cascade.

Experimental Workflow for Characterizing this compound

The following workflow outlines the key steps in characterizing the pharmacological properties of this compound.

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis Radioligand_Binding Radioligand Binding Assay (Determine Ki) Ca_Mobilization Calcium Mobilization Assay (Determine EC50) Radioligand_Binding->Ca_Mobilization IP1_Assay Inositol Phosphate (IP1) Assay (Determine EC50) Radioligand_Binding->IP1_Assay cAMP_Assay cAMP Assay (vs. Gs/Gi coupled PG receptors) Ca_Mobilization->cAMP_Assay IP1_Assay->cAMP_Assay Other_PG_Assays Functional Assays for EP, DP, IP, TP receptors cAMP_Assay->Other_PG_Assays Data_Analysis Data Analysis and Pharmacological Profile Generation Other_PG_Assays->Data_Analysis

Caption: Pharmacological Characterization Workflow.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human FP receptor using a competitive binding assay with [3H]PGF2α.

Materials:

  • Cell Membranes: Membranes from 1321N1 cells stably expressing the human FP receptor.[2]

  • Radioligand: [3H]PGF2α (Specific Activity: 100-200 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled PGF2α.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [3H]PGF2α (at a final concentration near its Kd, e.g., 3 nM)[2] and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of [3H]PGF2α and 50 µL of 10 µM unlabeled PGF2α.

    • Competitive Binding: 50 µL of [3H]PGF2α and 50 µL of each concentration of this compound.

  • Membrane Addition: Add 100 µL of cell membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound to determine its functional potency (EC50).

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human FP receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage from the cells.

  • Test Compound: this compound.

  • Positive Control: PGF2α.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and PGF2α in assay buffer.

  • Assay Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Automatically inject the different concentrations of this compound or PGF2α into the wells.

    • Measure the change in fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides an alternative method to measure Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite, IP1. The IP-One HTRF assay is a common method.

Materials:

  • Cells: HEK293 or other suitable cells expressing the FP receptor.

  • IP-One HTRF Assay Kit: Contains IP1-d2, anti-IP1 cryptate, and lysis buffer.

  • Stimulation Buffer: Provided in the kit, often containing LiCl to inhibit IP1 degradation.

  • Test Compound: this compound.

  • Positive Control: PGF2α.

  • White 96- or 384-well microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells into the microplates.

  • Compound Addition:

    • Remove the culture medium.

    • Add the stimulation buffer containing the desired concentrations of this compound or PGF2α.

  • Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to each well.

    • Incubate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using the provided IP1 standards.

    • Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration and determine the EC50 value.

cAMP Accumulation Assay for Selectivity Profiling

This assay is used to assess the activity of this compound at other prostaglandin receptors that are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, thereby determining its selectivity.

Materials:

  • Cells: Cell lines expressing other prostaglandin receptors (e.g., EP2, EP4 for Gs; EP3, DP2 for Gi).

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test Compound: this compound.

  • Reference Agonists/Antagonists: For the respective prostaglandin receptors.

  • Forskolin: (For Gi-coupled receptor assays).

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Appropriate cell culture plates and a compatible plate reader.

Procedure (General):

  • Cell Treatment:

    • Pre-treat cells with IBMX.

    • For Gs-coupled receptors , add different concentrations of this compound.

    • For Gi-coupled receptors , stimulate the cells with forskolin to induce cAMP production, then add different concentrations of this compound to measure the inhibition of this response.

  • Incubation: Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • For Gs-coupled receptors, plot the cAMP concentration against the logarithm of the this compound concentration to determine if it stimulates cAMP production.

    • For Gi-coupled receptors, plot the percentage of inhibition of the forskolin-induced cAMP response against the logarithm of the this compound concentration.

    • Compare the activity of this compound at these receptors to its potency at the FP receptor to determine its selectivity profile.

References

Troubleshooting & Optimization

Technical Support Center: Managing Side Effects of Fenprostalene in Mares

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing the side effects of Fenprostalene when used in research settings involving mares. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mares?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). Its primary mechanism of action in mares is luteolysis, which is the regression of the corpus luteum (CL).[1][2] By breaking down the CL, this compound reduces the secretion of progesterone, leading to the initiation of the estrous cycle. This makes it a valuable tool for estrus synchronization in research and breeding management.

Q2: What are the known side effects of this compound in mares?

A2: The most commonly reported side effect of this compound administered subcutaneously is a local reaction at the injection site. This can manifest as a small, raised, and sometimes painful skin swelling, which typically resolves within one to two days.[1][2] As a PGF2α analogue, this compound may also induce systemic side effects common to this class of compounds, including transient sweating, increased gastrointestinal motility (colic-like symptoms), increased heart rate, muscle weakness, and balance issues.

Q3: How can the side effects of this compound be minimized?

A3: Studies on other prostaglandin analogues suggest that using the minimum effective dose can significantly reduce the incidence and severity of side effects.[3] Researchers should consider conducting dose-titration studies to determine the lowest effective dose for their specific experimental needs. Additionally, proper injection technique is crucial to minimize local reactions.

Q4: Are there any contraindications for the use of this compound in mares?

A4: this compound should not be used in pregnant mares unless the intention is to induce abortion. It should be used with caution in mares with pre-existing respiratory or gastrointestinal issues.

Troubleshooting Guides

Issue 1: Local Injection Site Reactions

Symptoms:

  • Small, raised swelling at the injection site.

  • Pain upon palpation of the injection site.

  • Redness or heat at the injection site.

Possible Causes:

  • Irritation from the this compound solution.

  • Improper subcutaneous injection technique.

  • Contamination of the injection site or equipment.

Solutions:

StepActionRationale
1 Confirm Proper Injection Technique Ensure the injection was administered subcutaneously ("tented skin" method) and not intradermally or intramuscularly. Use a sterile, sharp needle of an appropriate gauge (e.g., 22-25 gauge).
2 Monitor the Reaction Observe the size, and characteristics of the swelling. Note any changes in the mare's behavior or signs of pain. Most reactions are transient and resolve within 48 hours.
3 Provide Supportive Care If the area is painful, cold hosing may help reduce inflammation. Ensure the mare has access to fresh water and is comfortable.
4 Consult a Veterinarian if Symptoms Worsen If the swelling becomes excessively large, hot, painful, or if the mare shows systemic signs of illness (e.g., fever, lethargy), veterinary consultation is necessary to rule out infection or abscess.
5 Optimize Future Injections For subsequent administrations, rotate injection sites. Consider diluting the this compound in a sterile, non-irritating vehicle, if appropriate for the study protocol.
Issue 2: Systemic Side Effects (Sweating, Colic, Increased Heart Rate)

Symptoms:

  • Patchy or profuse sweating.

  • Signs of abdominal discomfort (e.g., flank watching, pawing, kicking at the belly).

  • Elevated heart and respiratory rates.

Possible Causes:

  • Systemic effects of PGF2α on smooth muscle and the autonomic nervous system.

  • Individual mare sensitivity.

  • Dosage may be too high for the individual animal.

Solutions:

StepActionRationale
1 Monitor Vital Signs Record the mare's heart rate, respiratory rate, and temperature. These side effects are typically transient.
2 Provide a Calm Environment House the mare in a quiet, comfortable stall to minimize stress.
3 Withhold Feed Temporarily If signs of colic are present, withhold feed until the symptoms subside. Allow access to fresh water.
4 Administer Analgesia (if necessary) If colic signs are moderate to severe and persistent, consult a veterinarian. Administration of an NSAID like flunixin meglumine may be warranted.
5 Review Dosage For future experiments, consider a dose reduction study to find the minimal effective dose that does not cause significant systemic side effects.

Data on Side Effects of Prostaglandin Analogues

While specific quantitative data on the incidence of this compound side effects in mares is limited, a study in donkeys provides a useful comparison of the side effects of two other common prostaglandin analogues, Dinoprost and Cloprostenol. This data can serve as a reference for the types of side effects to monitor.

Table 1: Comparative Side Effects of Dinoprost and Cloprostenol in Donkeys

Side EffectDinoprost (5 mg, i.m.)Cloprostenol (0.25 mg, i.m.)Scoring System
Sweating Higher incidence and severityLower incidence and severityScored based on intensity and distribution
Abdominal Discomfort Lower incidence and severityHigher incidence and severityScored based on behaviors like flank watching and pawing
Diarrhea Lower incidence and severityHigher incidence and severityScored based on fecal consistency

Note: This data is from a study on donkeys and may not be directly transferable to mares, but it illustrates the different side effect profiles that can be expected from different prostaglandin analogues.

Experimental Protocols

Protocol 1: Administration of this compound for Luteolysis in Mares

1. Objective: To induce luteolysis in cycling mares for the purpose of estrus synchronization.

2. Materials:

  • This compound solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (22-25 gauge, 1-1.5 inch)

  • 70% Isopropyl alcohol swabs

  • Sharps container

  • Personal Protective Equipment (gloves)

3. Procedure:

  • Animal Restraint: Safely restrain the mare in stocks or have an experienced handler hold her.

  • Dosage Calculation: Calculate the appropriate dose of this compound based on the manufacturer's recommendations or the specific experimental protocol. A common dose for luteolysis is 250 µg per mare.

  • Injection Site Preparation: Select an injection site on the neck or pectoral region. Clean the area with an alcohol swab and allow it to dry.

  • Subcutaneous Injection:

    • Pinch a fold of skin to create a "tent".

    • Insert the needle at the base of the tent, parallel to the muscle.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the site for a few seconds.

  • Post-Injection Monitoring:

    • Monitor the mare for at least 60 minutes for any immediate systemic side effects (sweating, colic).

    • Check the injection site at 24 and 48 hours for any local reactions.

    • Begin teasing with a stallion and/or performing transrectal ultrasonography 2-3 days post-injection to monitor for signs of estrus and follicular development.

Protocol 2: Monitoring for Adverse Effects of this compound

1. Objective: To systematically monitor and record any adverse effects following the administration of this compound.

2. Monitoring Parameters:

  • Local Injection Site:

    • Visually inspect the injection site at 1, 6, 24, and 48 hours post-injection.

    • Record the presence, size (in cm), and characteristics (e.g., firm, soft, painful) of any swelling.

    • Gently palpate the area to assess for pain or heat.

  • Systemic Effects (monitor for the first 2 hours post-injection):

    • Sweating: Score on a scale of 0-3 (0=none, 1=mild/patchy, 2=moderate, 3=profuse).

    • Colic: Score on a scale of 0-3 (0=none, 1=mild signs like flank watching, 2=moderate signs like pawing, 3=severe signs like rolling).

    • Heart Rate: Record beats per minute (bpm) at baseline and at 15, 30, and 60 minutes post-injection.

    • Respiratory Rate: Record breaths per minute at baseline and at 15, 30, and 60 minutes post-injection.

    • Behavior: Note any changes in behavior such as agitation, muscle tremors, or ataxia.

3. Data Recording: Maintain a detailed log for each mare, recording all observations and measurements at the specified time points.

Visualizations

Signaling Pathway of PGF2α-Induced Luteolysis

PGF2a_Luteolysis_Pathway This compound This compound (PGF2α Analogue) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor Binds to Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates ER Ca2+ release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Luteolysis Luteolysis (Corpus Luteum Regression) Ca_Release->Luteolysis PKC_Activation->Luteolysis Progesterone_Decline Decreased Progesterone Production Luteolysis->Progesterone_Decline Estrus Return to Estrus Progesterone_Decline->Estrus

Caption: PGF2α-induced luteolysis signaling pathway in the mare corpus luteum.

Experimental Workflow for this compound Administration and Monitoring

Fenprostalene_Workflow Start Start: Select Cycling Mare in Diestrus (Day 5-14 post-ovulation) Baseline Record Baseline Vitals (HR, RR, Temp) Start->Baseline Administer Administer this compound (SQ) Baseline->Administer Monitor_Systemic Monitor Systemic Side Effects (First 2 hours) Administer->Monitor_Systemic Monitor_Local Monitor Local Injection Site (24 & 48 hours) Administer->Monitor_Local Monitor_Estrus Monitor for Estrus (Teasing/Ultrasound) Administer->Monitor_Estrus Data_Analysis Data Analysis Monitor_Systemic->Data_Analysis Monitor_Local->Data_Analysis Monitor_Estrus->Data_Analysis

Caption: Experimental workflow for this compound administration and monitoring.

Troubleshooting Logic for Injection Site Reactions

Injection_Site_Reaction_Troubleshooting Reaction Injection Site Reaction Observed Mild Mild Swelling/Pain? Reaction->Mild Severe Severe, Hot, Rapidly Growing Swelling? Mild->Severe No Monitor Monitor for 48h, Apply Cold Compress Mild->Monitor Yes Consult_Vet Immediate Veterinary Consultation Severe->Consult_Vet Yes Resolved Reaction Resolved? Monitor->Resolved Continue Continue Monitoring, Rotate Future Injection Sites Resolved->Continue Yes No_Change No Improvement or Worsening Resolved->No_Change No No_Change->Consult_Vet

Caption: Troubleshooting logic for injection site reactions.

References

Troubleshooting inconsistent results in Fenprostalene experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Fenprostalene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic analog of prostaglandin F2α (PGF2α). Its primary mechanism of action is the potent and selective agonism of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor primarily couples to the Gq alpha subunit. Activation of the Gq pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2]

Q2: What are the common in vitro assays used to study this compound activity?

Common in vitro assays for this compound and other FP receptor agonists include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the FP receptor.[3][4][5]

  • Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration upon FP receptor activation.

  • Inositol Phosphate (IP) Accumulation Assays: To quantify the production of inositol phosphates (IP1, IP3) following receptor stimulation.

Q3: How should I prepare and store this compound stock solutions?

This compound is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and in the presence of oxygen. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methyl acetate. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.

Q4: In which cell lines can I study this compound's effects?

Several cell lines endogenously express the FP receptor and are suitable for studying this compound's activity. Commonly used cell lines include:

  • Human Ciliary Muscle (hCM) cells

  • Human Trabecular Meshwork (hTM) cells

  • Mouse 3T3 fibroblasts

  • Rat A7r5 aortic smooth muscle cells

  • HEK293 cells recombinantly expressing the human FP receptor

  • U2OS cells stably expressing the FP Receptor

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
This compound Degradation Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles. This compound is known to be unstable in certain aqueous solutions and can be affected by pH and oxygen.
Cell Line Variability Use cells within a consistent and low passage number range, as high passage numbers can alter cellular characteristics and receptor expression levels. Regularly perform cell line authentication.
Variations in Assay Conditions Strictly adhere to a standardized protocol for all experiments. Ensure consistency in incubation times, temperatures, cell seeding densities, and reagent concentrations.
Reagent Quality Use high-quality reagents and check for lot-to-lot variability, especially for critical components like serum and assay kits.
Issue 2: Low Signal or No Response in Functional Assays
Potential Cause Recommended Solution
Low FP Receptor Expression Confirm FP receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Receptor Desensitization Minimize pre-exposure of cells to agonists. If using serum-containing media, consider serum-starving the cells for a few hours before the assay, as serum can contain factors that may desensitize GPCRs.
Suboptimal Agonist Concentration Perform a full dose-response curve to ensure you are using an appropriate concentration range of this compound. The optimal concentration may vary between cell lines.
Incorrect Assay Buffer Ensure the assay buffer composition (e.g., pH, ion concentrations) is optimal for both the cells and the specific assay being performed.
Cell Health Ensure cells are healthy and have high viability. Stressed or unhealthy cells will not respond optimally.
Issue 3: High Background Signal in Functional Assays
Potential Cause Recommended Solution
Constitutive Receptor Activity Some cell systems may exhibit high basal activity of the FP receptor. This can sometimes be addressed by using inverse agonists in control wells, though this is less common for the FP receptor.
Assay Reagent Interference Check for autofluorescence of this compound or other compounds in the assay medium. Run controls with compound and without cells.
Contamination Ensure cell cultures are free from microbial contamination, which can interfere with assay readouts.
Inadequate Washing Steps (for certain assay formats) In assays that require washing steps, ensure they are performed thoroughly and consistently to remove unbound reagents that may contribute to background signal.

Quantitative Data for FP Receptor Agonists

Note: Data for this compound is limited in publicly available literature. The following tables provide Ki and EC50 values for structurally and functionally similar prostaglandin F2α analogs, which can serve as a reference for expected potency.

Table 1: Binding Affinities (Ki) of PGF2α Analogs for the FP Receptor

CompoundCell Line/TissueKi (nM)Reference
Travoprost acidRecombinant human FP receptor35 ± 5
Bimatoprost acidRecombinant human FP receptor83
Latanoprost acidRecombinant human FP receptor98

Table 2: Functional Potencies (EC50) of PGF2α Analogs in Inositol Phosphate/Calcium Mobilization Assays

CompoundCell LineAssay ReadoutEC50 (nM)Reference
Travoprost acidHuman Ciliary MusclePhosphoinositide Turnover1.4
Travoprost acidHuman Trabecular MeshworkPhosphoinositide Turnover3.6
Travoprost acidMouse 3T3 FibroblastsCalcium Mobilization17.5 - 37
Travoprost acidRat A7r5 Smooth MuscleCalcium Mobilization17.5 - 37
Bimatoprost acidHuman Ciliary MusclePhosphoinositide Turnover2.8 - 3.8
Bimatoprost acidHuman Trabecular MeshworkPhosphoinositide Turnover2.8 - 3.8
Latanoprost acidHuman Ciliary MusclePhosphoinositide Turnover124
Latanoprost acidHuman Trabecular MeshworkPhosphoinositide Turnover35
Latanoprost acidMouse 3T3 FibroblastsPhosphoinositide Turnover32
Latanoprost acidRat A7r5 Smooth MusclePhosphoinositide Turnover35
Latanoprost acidHEK293 (human ocular FP)Phosphoinositide Turnover45.7
FluprostenolHuman Myometrial CellsCalcium MobilizationConcentration-dependent increase

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework for a fluorescence-based calcium mobilization assay.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293-hFP, hTM cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a stable baseline fluorescence for a short period.

  • Compound Addition: Use the automated injector to add the this compound dilutions to the wells.

  • Data Acquisition: Immediately after compound addition, continuously record the fluorescence intensity over time to capture the transient calcium peak.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Inositol Phosphate (IP1) Accumulation Assay

This protocol outlines a homogenous time-resolved fluorescence (HTRF) based IP1 accumulation assay.

Materials:

  • Cells expressing the FP receptor

  • White 96-well or 384-well plates

  • IP1 HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)

  • Stimulation buffer containing Lithium Chloride (LiCl)

  • This compound stock solution

  • HTRF-compatible plate reader

Methodology:

  • Cell Plating: Seed cells into the microplate and culture overnight.

  • Cell Stimulation: Remove the culture medium. Add the stimulation buffer containing LiCl and the desired concentrations of this compound. Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1 hour), protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: Use a standard curve to convert the HTRF signal to IP1 concentrations. Plot the IP1 concentration against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

FP_Receptor_Signaling_Pathway This compound This compound FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: this compound signaling pathway via the FP receptor.

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Fenprostalene Efficacy in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fenprostalene in their experiments. The information addresses common issues that may arise, with a particular focus on how the health status of the animal can impact the efficacy of the drug.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action is luteolysis, which is the regression of the corpus luteum (CL).[3] By inducing the breakdown of the CL, this compound effectively terminates the luteal phase of the estrous cycle, leading to a decrease in progesterone production and allowing for the initiation of a new follicular phase and subsequent estrus (heat).[3]

Q2: At what stage of the estrous cycle is this compound treatment effective?

A2: this compound, like other PGF2α analogues, is most effective during the luteal phase of the estrous cycle when a mature and functional corpus luteum is present. Treatment is generally ineffective during the early part of the cycle (approximately days 1-5 in cattle) before the CL has fully developed and become responsive to PGF2α.[4]

Q3: Can this compound be used to induce estrus in anestrous (non-cycling) animals?

A3: this compound's primary function is to regress a functional corpus luteum. Therefore, it will not be effective in inducing estrus in animals that are truly anestrous and do not have a CL. However, in cases of "silent heat" where a functional CL is present but behavioral signs of estrus are not observed, this compound can be effective in bringing the animal into a detectable estrus.

Q4: What are the expected outcomes and timing of estrus following this compound administration in healthy, cycling animals?

A4: In healthy, cycling cattle with a mature corpus luteum, estrus is typically observed within 2 to 5 days following a single injection of this compound. In mares, estrus is generally observed within one to five days after treatment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on the impact of the animal's health status.

Issue 1: Low or No Estrus Response Following this compound Treatment
Possible Cause Underlying Health/Physiological Factor Troubleshooting/Recommendation
Incorrect Timing of Administration The animal was not in the luteal phase of the estrous cycle.Confirm the presence of a functional corpus luteum via ultrasonography or progesterone assay before administering this compound.
Anestrus The animal is not cycling due to poor nutrition, postpartum stress, or disease.Address the underlying cause of anestrus. Improve nutritional management and ensure the animal is in a positive energy balance.
Poor Body Condition Score (BCS) Inadequate energy reserves can lead to anestrus and reduced fertility.Implement a nutritional program to improve the animal's BCS before initiating an estrous synchronization protocol. Cows with a low BCS are less likely to respond to treatment.
Stress Chronic stress can suppress the reproductive axis and interfere with normal cycling.Minimize handling stress and provide a comfortable environment for the animals. Chronic stress can lead to immunosuppression and disrupt reproductive hormone patterns.
Issue 2: Variable or Unsynchronized Estrus Response
Possible Cause Underlying Health/Physiological Factor Troubleshooting/Recommendation
Negative Energy Balance Common in high-producing dairy cows, this can impair follicular development and ovulation.Ensure a balanced ration that meets the energy demands of the animal, particularly during early lactation.
Subclinical Diseases (e.g., Mastitis, Endometritis) Inflammatory processes can disrupt the hormonal cascade required for a synchronized estrus.Screen for and treat subclinical diseases before initiating a synchronization protocol. Subclinical endometritis has been shown to negatively impact fertility.
Lameness The chronic stress and pain associated with lameness can negatively impact reproductive hormone secretion and expression of estrus.Address the underlying causes of lameness through proper hoof care and management. Lame cows may have altered estrous behavior and reduced conception rates.

Data on this compound Efficacy and Influencing Factors

The following tables summarize quantitative data from studies on PGF2α analogues, including this compound, and factors that can influence their efficacy.

Table 1: Estrus Response and Pregnancy Rates Following this compound Treatment in Different Animal Conditions

Animal GroupTreatment ProtocolEstrus Response (%)Pregnancy Rate (%)Reference
Healthy Cycling HeifersSingle 1.0 mg this compound injection mid-cycle83% (5/6) after first injection, 83% (5/6) after second injectionNot Reported
Anoestrous Dairy CowsSingle injection of this compound during the luteal phaseNot specified, but efficacy judged by breeding efficiency was similar to dinoprostSimilar to dinoprost
Mares (Cyclic, Lactating, Pregnant)250 µg this compound subcutaneouslyEstrus within 1-5 days60% (6/10) conceived during induced estrus
Cows with Follicular CystsFertirelin followed by this compound after 14 daysNot specified, focused on conception66.1%
Cows with Retained Fetal Membranes1 mg this compound subcutaneouslyNot applicableNo significant difference in subsequent fertility compared to oxytetracycline

Table 2: Impact of Health Status on Reproductive Performance (General PGF2α Protocols)

Health StatusParameterEffectReference
Low Body Condition Score (BCS)Pregnancy rate at first AIDecreased by about 10% in cows with low BCS at parturition.
Days openSignificantly increased with severe loss in BCS during early lactation.
Clinical MastitisProbability of conceptionReduced, with gram-negative mastitis having a more detrimental effect.
Subclinical EndometritisPregnancy per AI (P/AI)Depressed P/AI and increased pregnancy loss if it persists.

Experimental Protocols

Protocol 1: Estrus Synchronization in Beef Heifers with this compound

This protocol is based on a study evaluating the efficacy of this compound for estrus synchronization.

Objective: To induce a synchronized estrus in cyclic beef heifers.

Materials:

  • This compound solution (for subcutaneous injection)

  • Syringes and needles

  • Estrus detection aids (e.g., tail paint, heat detection patches)

  • Animal handling facilities

Procedure:

  • Animal Selection: Select healthy, cyclic beef heifers with an appropriate body condition score.

  • Initial Observation: Monitor the heifers for at least one full estrous cycle to confirm cyclicity.

  • First this compound Injection: On day 11 after a clinically observed estrus, administer a subcutaneous injection of 1.0 mg of this compound.

  • Estrus Detection: Observe the heifers for signs of estrus for the next 5 days.

  • Second this compound Injection: Administer a second subcutaneous injection of 1.0 mg of this compound 11 days after the first injection.

  • Estrus Detection and Insemination: Observe for estrus for the next 3-5 days. Artificially inseminate animals approximately 12 hours after the onset of standing heat.

Expected Outcome: A synchronized estrus in a majority of the treated heifers, allowing for timed artificial insemination.

Protocol 2: Treatment of Follicular Cysts in Dairy Cows

This protocol combines a GnRH analogue with this compound to treat ovarian follicular cysts.

Objective: To resolve follicular cysts and improve conception rates in affected dairy cows.

Materials:

  • Fertirelin (GnRH analogue)

  • This compound solution

  • Syringes and needles

  • Veterinary diagnosis of follicular cysts (e.g., via ultrasonography and milk progesterone analysis)

Procedure:

  • Diagnosis: Identify cows with follicular cysts based on veterinary examination.

  • GnRH Analogue Administration: Administer a dose of Fertirelin to the diagnosed cows.

  • Waiting Period: Wait for 14 days.

  • This compound Administration: After the 14-day waiting period, administer a subcutaneous injection of this compound.

  • Breeding: Breed the cows at the subsequent estrus.

Expected Outcome: Higher pregnancy rates and shorter intervals from treatment to conception in cows with follicular cysts.

Visualizations

PGF2α Signaling Pathway in Bovine Corpus Luteum

The following diagram illustrates the signaling cascade initiated by the binding of PGF2α (and its analogues like this compound) to its receptor on a luteal cell, leading to luteolysis.

PGF2a_Signaling_Pathway PGF2a This compound (PGF2α) FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ [Ca2+]i ER->Ca2_increase Releases Ca2+ Ca2_increase->PKC Activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activates Gene_Expression Altered Gene Expression MAPK_Cascade->Gene_Expression Regulates Progesterone_synthesis ↓ Progesterone Synthesis Gene_Expression->Progesterone_synthesis Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Luteolysis Luteolysis Progesterone_synthesis->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling cascade leading to luteolysis.

Experimental Workflow: Troubleshooting this compound Efficacy

This workflow provides a logical approach to troubleshooting experiments where this compound efficacy is lower than expected.

Caption: A logical workflow for troubleshooting poor this compound efficacy.

References

Adjusting Fenprostalene protocols for different breeds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fenprostalene, a synthetic prostaglandin F2α analogue utilized in reproductive management. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment for different breeds, troubleshoot experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a synthetic analogue of prostaglandin F2α (PGF2α). It binds to the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor. This binding initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum. The decrease in progesterone production following luteolysis allows for the initiation of a new estrous cycle.

Q2: Are there known differences in sensitivity to PGF2α analogues between species?

A2: Yes, there are significant differences in sensitivity. For instance, horses are known to be more sensitive to PGF2α than cattle, requiring a lower dosage to achieve a luteolytic effect.[1] The equine corpus luteum is approximately 18-fold more sensitive to PGF2α than the bovine corpus luteum.[1]

Q3: Can this compound be used in conjunction with other hormones?

A3: Absolutely. This compound is frequently used in combination with other hormones such as gonadotropin-releasing hormone (GnRH) and progestins (e.g., melengestrol acetate [MGA] or controlled internal drug release [CIDR] devices). These combination protocols are designed to more precisely control follicular wave development and the timing of ovulation, leading to a tighter synchronization of estrus.[2]

Q4: What are the common side effects of this compound administration?

A4: In horses, common transient side effects of PGF2α analogues include sweating, increased gastrointestinal motility, mild colic, increased heart rate, and muscle weakness.[3] These side effects are generally dose-dependent and of short duration. In cattle, side effects are less common at typical dosages. Women who are or may be pregnant and individuals with respiratory conditions should handle prostaglandin products with caution.[4]

Q5: How critical is the timing of this compound injection?

A5: The timing is critical for the success of the synchronization protocol. PGF2α and its analogues are only effective on a mature corpus luteum, which is typically present between days 6 and 16 of the estrous cycle in cattle. Administering this compound outside of this window will not result in luteolysis.

Troubleshooting Guides

Issue 1: Poor Estrus Response After this compound Administration

  • Potential Cause: Animals may not be cycling (anestrous). This can be due to poor nutrition, low body condition score, or being too soon postpartum.

    • Solution: Ensure animals are on an adequate plane of nutrition and have a body condition score appropriate for breeding. For postpartum animals, allow sufficient time for uterine involution and the resumption of cyclicity.

  • Potential Cause: Incorrect timing of administration. The corpus luteum may not be mature enough to respond to this compound.

    • Solution: Administer this compound only when a mature corpus luteum is expected to be present (typically 6-16 days post-estrus in cattle). Palpation or ultrasound can confirm the presence of a functional corpus luteum.

  • Potential Cause: Breed-specific differences in response. Bos indicus cattle, for example, may have a shorter and less intense estrus compared to Bos taurus cattle.

    • Solution: For breeds with more subtle estrus signs, increase the frequency and duration of heat detection. Consider using heat detection aids.

Issue 2: Low Conception Rates Despite Good Estrus Response

  • Potential Cause: Improper timing of artificial insemination (AI).

    • Solution: Adhere to the recommended AI timing relative to the onset of standing heat (the "am/pm rule" is a common guideline). For fixed-time AI protocols, ensure the timing from the final hormone injection to AI is precise.

  • Potential Cause: Reduced fertility associated with certain protocols. Some studies have noted lower conception rates at the first synchronized estrus following MGA-based protocols.

    • Solution: For MGA-PGF protocols, a waiting period of 17-19 days between the last MGA feeding and the PGF2α injection can improve fertility.

  • Potential Cause: Semen quality or handling issues.

    • Solution: Ensure proper handling and thawing of semen straws. Use semen from reputable sources with good quality control.

Data on Breed-Specific Protocol Adjustments

Adjusting this compound protocols for different breeds is crucial for optimal outcomes. The following table summarizes available data and general recommendations.

Species/Breed Protocol Example Dosage/Timing Adjustment Expected Outcome & Notes
Cattle (Bos taurus - e.g., Angus, Hereford) MGA-PGF: 0.5 mg MGA/head/day for 7 days, followed by 2 mg this compound s.c. on day 7 of MGA.Standard protocol.A higher proportion of Angus x Hereford heifers (AH) showed estrus within 6 days of PGF injection compared to Brahman x Hereford (BH) heifers. First-service conception rates were also higher in AH heifers.
Cattle (Bos indicus - e.g., Brahman) MGA-PGF: 0.5 mg MGA/head/day for 7 days, followed by 2 mg this compound s.c. on day 7 of MGA.May require more intensive heat detection due to shorter, less intense estrus. Some studies suggest a second PGF2α injection may improve luteal regression.Brahman x Hereford (BH) heifers had a lower estrous response and first-service conception rate compared to Angus x Hereford (AH) heifers on the same protocol.
Dairy Cattle (e.g., Holstein) Single or double injection of PGF2α (e.g., 25 mg Dinoprost or 500 µg Cloprostenol).A reduced dose of 17.5 mg PGF2α did not significantly affect estrus response or pregnancy rate compared to 25 mg in one study.No significant difference in estrus detection rates and fertility was found between Cloprostenol and Dinoprost in Holstein cows with unobserved estrus after service.
Dairy Cattle (e.g., Jersey) Ovsynch or Double-Ovsynch protocols.Generally, similar protocols to Holsteins are used, though direct dosage comparisons for this compound are limited.Jersey x Holstein-Friesian cows on a Double-Ovsynch protocol had a significantly higher ovulation rate (90% vs. 47%) and pregnancy rate (62% vs. 30%) compared to a standard Ovsynch protocol.
Horses (General) Single injection of PGF2α (e.g., 5-10 mg Dinoprost or 250 µg Cloprostenol).Horses are more sensitive to PGF2α than cattle and require a lower dose. Greatly reduced doses of Cloprostenol (25 µg) can be effective while minimizing side effects.Estrus is expected in 2-5 days, with ovulation in 7-10 days. The timing can be variable depending on the size of the dominant follicle at the time of injection.
Thoroughbred Horses Cloprostenol injection.A lower dose (125 µg) in mares with large diestrus follicles was associated with a lower pregnancy rate compared to mares bred on natural heat. A higher dose (250 µg) in mares with smaller follicles did not show this difference.The interval from cloprostenol administration to ovulation was shorter in mares with larger follicles.
Quarter Horses Cloprostenol injection.The interval from PGF administration to ovulation is inversely proportional to the diameter of the largest follicle at the time of treatment.A study showed the average interval from a 250 µg cloprostenol injection to ovulation was 8.4 ± 2.5 days.

Experimental Protocols

Protocol 1: MGA-Fenprostalene Synchronization for Beef Heifers

  • Day 1-7: Feed melengestrol acetate (MGA) at a rate of 0.5 mg per head per day. Ensure adequate bunk space for all animals to eat simultaneously.

  • Day 7: Administer a subcutaneous injection of 2 mg this compound.

  • Day 7-12: Observe for signs of estrus (heat).

  • Insemination: Artificially inseminate heifers 12 hours after the first observation of standing estrus.

Protocol 2: Ovsynch Protocol for Dairy Cows

  • Day 0: Administer an intramuscular injection of Gonadotropin-Releasing Hormone (GnRH).

  • Day 7: Administer an intramuscular injection of a PGF2α analogue like this compound at the recommended luteolytic dose.

  • Day 9: Administer a second intramuscular injection of GnRH.

  • Timed Artificial Insemination (TAI): Perform TAI 16-24 hours after the second GnRH injection.

Visualizations

Fenprostalene_Signaling_Pathway cluster_cell_membrane Cell Membrane FP_Receptor FP Receptor (GPCR) Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates This compound This compound (PGF2α Analogue) This compound->FP_Receptor PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream_effects Downstream Cellular Effects Ca_release->Downstream_effects PKC_activation->Downstream_effects Luteolysis Luteolysis Downstream_effects->Luteolysis

Caption: this compound signaling pathway leading to luteolysis.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Select_Breeds Select Breeds for Comparison (e.g., Holstein vs. Jersey) Define_Protocols Define this compound Protocols (Dosage, Timing) Select_Breeds->Define_Protocols Administer_Protocols Administer Protocols to Each Breed Group Define_Protocols->Administer_Protocols Monitor_Estrus Monitor Estrus Response (Visual, Aids) Administer_Protocols->Monitor_Estrus Perform_AI Perform Artificial Insemination Monitor_Estrus->Perform_AI Collect_Data Collect Data: - % in Estrus - Conception Rate - Side Effects Perform_AI->Collect_Data Analyze_Data Statistically Analyze Breed Differences Collect_Data->Analyze_Data Adjust_Protocol Adjust Protocol Based on Comparative Efficacy Analyze_Data->Adjust_Protocol

Caption: Workflow for adjusting this compound protocols.

References

Best practices for handling and storage of Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Fenprostalene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting this compound?

A1: this compound is typically a solid. For reconstitution, it is recommended to use a high-purity solvent such as ethanol, DMSO, or a buffered saline solution, depending on the experimental requirements. It is crucial to ensure the solvent is free from contaminants that could accelerate degradation.

Q2: How should reconstituted this compound solutions be stored?

A2: Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at or below -20°C in tightly sealed vials to minimize exposure to air and moisture. For long-term storage, -80°C is preferable.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are hydrolysis of the methyl ester at C-1 and oxidation. Hydrolysis is catalyzed by both acidic and basic conditions.[1] Degradation in polyethylene glycol 400 solution is dependent on the presence of oxygen and is thought to be caused by a reaction with peroxide intermediates formed from the air-oxidation of the solvent.[2]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a potent prostaglandin F2α analogue and can be readily absorbed through the skin.[3][4] It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled. Women of childbearing age, individuals with asthma, and those with bronchial or other respiratory problems should exercise extreme caution. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle in a well-ventilated area or use a fume hood. In case of accidental skin contact, wash the affected area immediately with soap and water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Review storage conditions and handling procedures. Ensure aliquots are single-use and have not undergone multiple freeze-thaw cycles. Prepare fresh solutions if degradation is suspected.
Inaccurate concentration of the stock solution.Verify the initial weighing and reconstitution volume. Use a calibrated balance and precise liquid handling instruments.
Precipitate formation in the solution Poor solubility in the chosen solvent.Ensure the solvent is appropriate for this compound. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Saturation of the solution upon cooling.If the compound was dissolved at a higher temperature, it might precipitate upon returning to room temperature or during cold storage. Consider preparing a more dilute stock solution.
Reduced biological activity Hydrolysis or oxidation of the compound.Avoid exposure to acidic or basic conditions, and protect from light and air. Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) if possible.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., ethanol, DMSO) to the powder to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. Avoid excessive heating.

  • Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using a pre-chilled, sterile, and pH-neutral aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mixing: Gently mix the solution by inversion. Avoid vigorous vortexing to prevent potential degradation.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately for experiments to minimize hydrolysis.

Visual Guides

Fenprostalene_Reconstitution_Workflow cluster_prep Preparation cluster_procedure Reconstitution cluster_storage Storage PPE Wear PPE FumeHood Work in Fume Hood Weigh Weigh this compound AddSolvent Add Solvent Weigh->AddSolvent 1. Accurate Mass Dissolve Dissolve AddSolvent->Dissolve 2. High-Purity Solvent Aliquot Aliquot Dissolve->Aliquot 3. Complete Dissolution Store Store at ≤ -20°C Aliquot->Store 4. Single-Use Vials

Caption: Workflow for the reconstitution of this compound.

Fenprostalene_Troubleshooting_Tree Start Inconsistent Experimental Results CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Handling Procedures Start->CheckHandling CheckConcentration Verify Stock Concentration Start->CheckConcentration Degradation Potential Degradation CheckStorage->Degradation CheckHandling->Degradation Inaccuracy Potential Inaccuracy CheckConcentration->Inaccuracy PrepareFresh Prepare Fresh Solution Degradation->PrepareFresh Yes Recalculate Recalculate & Re-weigh Inaccuracy->Recalculate Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Fenprostalene vs. Cloprostenol: A Comparative Analysis for Luteolysis in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the veterinary field, the selection of an appropriate prostaglandin F2α (PGF2α) analog for inducing luteolysis in cattle is a critical decision. This guide provides a detailed comparison of two such synthetic analogs: Fenprostalene and Cloprostenol. While both are potent luteolytic agents, the available experimental data for a direct head-to-head comparison is limited. This guide synthesizes the existing research to provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Performance Comparison

Direct comparative studies detailing the physiological and reproductive responses to this compound versus Cloprostenol in cattle are scarce in recent scientific literature. However, by examining individual studies on each compound, an indirect comparison can be drawn. The standard luteolytic dose for this compound in cattle is 1 mg, while for Cloprostenol it is 500 µg.[1][2]

A study in buffaloes suggested no significant difference in the luteolytic potency between this compound and Lutalyse (a brand of dinoprost, another PGF2α analog), with both inducing estrus in all treated animals within 3 to 4 days. While not a direct comparison with Cloprostenol in cattle, it provides some indication of this compound's efficacy.

Cloprostenol, on the other hand, has been extensively studied. Research comparing it with dinoprost has shown that while dinoprost may lead to a slightly higher rate of luteal regression, pregnancy rates per artificial insemination (AI) did not significantly differ between the two. For instance, one study reported luteal regression rates of 91.3% for dinoprost versus 86.6% for Cloprostenol, with pregnancy rates per AI being 37.8% and 36.7%, respectively. Another experiment in the same study showed regression rates of 78.5% for dinoprost and 69.1% for Cloprostenol, with pregnancy rates of 32.8% and 31.3%, respectively.

The d-enantiomer of Cloprostenol (d-Cloprostenol) is considered the biologically active form. Studies have shown that d-Cloprostenol can induce a more significant decrease in progesterone concentrations compared to dinoprost and racemic Cloprostenol, potentially leading to higher pregnancy rates.[3]

The following tables summarize the available quantitative data for both this compound and Cloprostenol from various studies. It is important to note the lack of direct comparative data in the same experimental settings.

Table 1: Luteolytic Efficacy and Progesterone Response

ParameterThis compoundCloprostenol
Typical Luteolytic Dose 1 mg500 µg (racemic), 150 µg (d-cloprostenol)
Progesterone Decline Data from direct comparative studies in cattle is limited. One study in buffaloes showed effective luteolysis.Induces a rapid decline in progesterone. d-Cloprostenol may cause a more significant drop compared to racemic cloprostenol and dinoprost.[3]
Time to Luteolysis Induces estrus within 3-4 days in buffaloes.Induces estrus typically within 2 to 5 days.
Rate of Luteolysis Not available from direct comparative studies in cattle.Reported rates vary, with one study showing 86.6% and another 69.1% in comparison to dinoprost.

Table 2: Reproductive Performance

ParameterThis compoundCloprostenol
Estrus Response Rate Not available from direct comparative studies in cattle.High, with one study in buffaloes showing 100% estrus induction.
Pregnancy Rate / Conception Rate A study on cows with follicular cysts showed a higher pregnancy rate (66.1%) when this compound was used in conjunction with a GnRH analog compared to the GnRH analog alone (48.1%).[4]Pregnancy rates per AI are generally comparable to other PGF2α analogs like dinoprost, with reported rates around 31-37%. One study reported a pregnancy rate of 40% with d-cloprostenol.
Interval to Conception In the study on follicular cysts, the interval from treatment to conception was shorter with the this compound-GnRH combination (30 ± 21 days) compared to GnRH alone (43 ± 27 days).Not typically reported as a primary endpoint in luteolysis studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are detailed methodologies for key experiments involving Cloprostenol, which can serve as a framework for studies on this compound as well.

Protocol 1: Comparison of Luteolytic Efficacy of Cloprostenol and Dinoprost (Based on Martins et al., 2011)
  • Animals: Lactating dairy cows.

  • Synchronization Protocol: Cows were presynchronized using a G6G/Ovsynch protocol. This involves a series of GnRH and PGF2α injections to synchronize follicular wave emergence and ovulation.

  • Treatment: At the final PGF2α injection of the Ovsynch protocol, cows were randomly assigned to receive either 500 µg of Cloprostenol or 25 mg of dinoprost.

  • Data Collection:

    • Blood samples were collected at various time points before and after treatment to measure plasma progesterone and estradiol concentrations.

    • Ovarian ultrasound examinations were performed to measure the size of follicles and corpora lutea (CL) and to determine the time of ovulation.

  • Hormone Analysis: Plasma progesterone concentrations were determined using a solid-phase radioimmunoassay (RIA).

  • Statistical Analysis: Data were analyzed using appropriate statistical models to compare the effects of the two treatments on hormone concentrations, luteolysis, and ovulation.

Protocol 2: Evaluation of d-Cloprostenol on Progesterone and Pregnancy Rate (Based on Abdelaal et al., 2017)
  • Animals: Apparently healthy dairy cows with a functional CL.

  • Treatment Groups:

    • Lutalyse group (n=10): 25 mg dinoprost tromethamine intramuscularly (IM).

    • PGF Veyx® forte group (n=10): 500 µg Cloprostenol IM.

    • Luteosyl group (n=10): 150 µg d-Cloprostenol IM.

  • Data Collection:

    • Blood samples were collected on day 0 (before treatment) and 2 days after treatment for progesterone concentration analysis.

  • Hormone Analysis: Serum progesterone concentrations were measured.

  • Reproductive Outcome: Pregnancy rate was determined following artificial insemination.

  • Statistical Analysis: Statistical analysis was performed to compare progesterone levels and pregnancy rates among the three groups.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.

PGF2α Signaling Pathway in Bovine Luteal Cells

Prostaglandin F2α and its analogs, including this compound and Cloprostenol, initiate luteolysis by binding to the PGF2α receptor (FP receptor) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the inhibition of progesterone synthesis (functional luteolysis) and programmed cell death (structural luteolysis).

PGF2a_Signaling_Pathway cluster_cell Bovine Luteal Cell PGF2a PGF2α Analog (this compound/Cloprostenol) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Progesterone_inhibition Inhibition of Progesterone Synthesis (Functional Luteolysis) Ca_release->Progesterone_inhibition MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates PKC->Progesterone_inhibition Apoptosis Apoptosis (Structural Luteolysis) MAPK_pathway->Apoptosis

PGF2α signaling pathway in a bovine luteal cell.
Generalized Experimental Workflow for Comparing Luteolytic Agents

The following diagram illustrates a typical experimental workflow for comparing the efficacy of two luteolytic agents in cattle.

Experimental_Workflow cluster_workflow Comparative Luteolysis Study Workflow Animal_Selection Select Cycling Cows with Functional Corpus Luteum Randomization Randomly Assign to Treatment Groups Animal_Selection->Randomization Treatment_A Administer this compound Randomization->Treatment_A Treatment_B Administer Cloprostenol Randomization->Treatment_B Blood_Sampling Serial Blood Sampling (for Progesterone, LH, etc.) Treatment_A->Blood_Sampling Ultrasound Ovarian Ultrasound (Follicle & CL dynamics) Treatment_A->Ultrasound Estrus_Detection Estrus Detection Treatment_A->Estrus_Detection Treatment_B->Blood_Sampling Treatment_B->Ultrasound Treatment_B->Estrus_Detection Data_Analysis Data Analysis and Comparison Blood_Sampling->Data_Analysis Ultrasound->Data_Analysis AI Artificial Insemination Estrus_Detection->AI Pregnancy_Diagnosis Pregnancy Diagnosis AI->Pregnancy_Diagnosis Pregnancy_Diagnosis->Data_Analysis

A generalized experimental workflow for comparison.

Conclusion

While both this compound and Cloprostenol are effective luteolytic agents in cattle, a direct, comprehensive comparison of their performance based on recent, robust experimental data is challenging due to a lack of published head-to-head trials. Cloprostenol has been more extensively researched, with significant data available on its efficacy, particularly in comparison to other PGF2α analogs like dinoprost. The available information suggests that d-Cloprostenol may offer advantages in achieving a more rapid and profound decline in progesterone.

For a definitive comparison, further research directly comparing this compound and Cloprostenol in well-designed, controlled studies in cattle is warranted. Such studies should focus on key performance indicators including the rate and timing of progesterone decline, the characteristics of the induced LH surge, estrus response, and ultimately, pregnancy rates following timed artificial insemination. This would provide veterinarians and researchers with the evidence needed to make fully informed decisions on the selection of the most appropriate luteolytic agent for their specific reproductive management programs.

References

Fenprostalene in Focus: A Comparative Analysis of Prostaglandin F2α Analogue Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a detailed comparison of the binding affinity of Fenprostalene and other prominent prostaglandin F2α (PGF2α) analogues to the prostaglandin F2 receptor (FP receptor). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to provide an objective performance comparison.

Prostaglandin F2α analogues are a critical class of synthetic ligands that mimic the action of the endogenous PGF2α. Their primary therapeutic applications are in veterinary medicine for synchronization of estrus and in human medicine for the treatment of glaucoma. The efficacy of these analogues is intrinsically linked to their binding affinity for the FP receptor, a G-protein coupled receptor that mediates their biological effects. A higher binding affinity, represented by a lower inhibition constant (Ki), generally correlates with greater potency.

Quantitative Comparison of Binding Affinities

CompoundBinding Affinity (Ki) for FP Receptor (nM)Notes
This compound Data not availableReported to have a luteolytic potency approximately 20 times that of PGF2α in vivo.[1]
Latanoprost acid 4.7The active form of the prodrug Latanoprost.
Travoprost acid 35The active form of the prodrug Travoprost.
Bimatoprost acid 83The active form of the prodrug Bimatoprost.
Tafluprost acid 0.4The active form of the prodrug Tafluprost, showing a very high affinity.[2]
PGF2α (endogenous) ~1.0The natural ligand for the FP receptor.

Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, receptor source, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of Ki values for PGF2α analogues is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (the analogue) to displace a radiolabeled ligand from the FP receptor.

Key Components:
  • Receptor Source: Membrane preparations from tissues rich in FP receptors, such as the bovine corpus luteum, or cell lines engineered to express the human FP receptor.[3][4][5]

  • Radioligand: A tritiated form of a high-affinity FP receptor agonist, commonly [³H]-PGF2α.

  • Competitor: The unlabeled PGF2α analogue being tested (e.g., this compound, Latanoprost acid).

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) to ensure optimal receptor binding.

  • Filtration System: Glass fiber filters and a cell harvester to separate receptor-bound from free radioligand.

  • Detection: A liquid scintillation counter to measure the radioactivity of the bound ligand.

General Procedure:
  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration, trapping the receptor-bound radioligand on the filters while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Prostaglandin F2α Signaling Pathway

Upon binding of an agonist, the FP receptor activates a downstream signaling cascade. The primary pathway involves the coupling to the Gq alpha subunit of the heterotrimeric G protein. This initiates a series of intracellular events culminating in the physiological response.

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue FP_Receptor FP Receptor PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response mediates PKC->Cellular_Response phosphorylates target proteins

Caption: PGF2α Receptor Signaling Pathway

Experimental Workflow for Binding Affinity Comparison

The logical flow for comparing the binding affinities of different PGF2α analogues is outlined in the diagram below.

Experimental_Workflow Start Start: Select PGF2α Analogues for Comparison Prepare_Reagents Prepare Reagents: - FP Receptor Source - Radioligand ([³H]-PGF2α) - Unlabeled Analogues Start->Prepare_Reagents Binding_Assay Perform Competitive Radioligand Binding Assay Prepare_Reagents->Binding_Assay Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Binding_Assay->Measure_Radioactivity Calculate_IC50 Calculate IC50 Values Measure_Radioactivity->Calculate_IC50 Calculate_Ki Calculate Ki Values using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki Compare_Affinities Compare Binding Affinities (Ki values) Calculate_Ki->Compare_Affinities End End: Conclude Relative Potencies Compare_Affinities->End

Caption: Workflow for Comparing PGF2α Analogue Binding Affinities

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparison of Fenprostalene and Natural PGF2α

This guide provides an objective in vitro comparison of this compound, a synthetic prostaglandin F2α (PGF2α) analog, and natural PGF2α. The focus is on their interaction with the prostaglandin F receptor (FP receptor) and the subsequent cellular signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and related fields.

Quantitative Data Comparison

Direct comparative in vitro studies detailing the binding affinity (Ki) and functional potency (EC50) of this compound against natural PGF2α are limited in the readily available scientific literature. However, some data on the potency of this compound in stimulating second messenger production has been reported. The table below presents the available data for this compound and typical values for PGF2α from various in vitro studies. It is important to note that these values were not obtained from a single, direct comparative experiment and should be interpreted with caution.

Compound Parameter Value (nM) Assay Type
This compound EC5010Inositol Phosphate (IP) Generation[1]
Natural PGF2α EC501 - 10Inositol Phosphate (IP) Generation / Ca²⁺ Mobilization

Disclaimer: The EC50 value for natural PGF2α represents a typical range observed in various in vitro studies and is not from a direct comparison with this compound in the cited literature.

Signaling Pathway of PGF2α and its Analogs

Both natural PGF2α and its synthetic analog, this compound, exert their biological effects by binding to and activating the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological actions of PGF2α, such as smooth muscle contraction.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α / this compound FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., muscle contraction, gene expression) PKC->Downstream Phosphorylates targets leading to Receptor_Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., cell membranes expressing FP receptor) radioligand 2. Incubation - Receptor preparation - Radiolabeled PGF2α ([³H]PGF2α) - Unlabeled competitor (this compound or unlabeled PGF2α) prep->radioligand separation 3. Separation (Rapid filtration to separate bound from free radioligand) radioligand->separation counting 4. Quantification (Scintillation counting to measure radioactivity of bound ligand) separation->counting analysis 5. Data Analysis - Plot % inhibition vs. competitor concentration - Determine IC50 - Calculate Ki counting->analysis Second_Messenger_Assay_Workflow cell_culture 1. Cell Culture (Cells expressing FP receptor labeled with [³H]myo-inositol) stimulation 2. Stimulation - Incubate with LiCl (to inhibit inositol monophosphatase) - Add agonist (this compound or PGF2α) at various concentrations cell_culture->stimulation extraction 3. Extraction (Stop reaction and extract inositol phosphates) stimulation->extraction separation 4. Separation (Anion exchange chromatography to separate IP3) extraction->separation quantification 5. Quantification (Scintillation counting to measure [³H]IP3) separation->quantification analysis 6. Data Analysis - Plot IP3 accumulation vs. agonist concentration - Determine EC50 quantification->analysis

References

Validating the Luteolytic Activity of New Fenprostalene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the luteolytic activity of new Fenprostalene derivatives. This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] The development of new derivatives aims to enhance efficacy, improve safety profiles, and optimize dosing regimens.

This document outlines key experimental protocols and data presentation strategies to objectively compare the performance of novel this compound derivatives against the parent compound and other established PGF2α analogues like Cloprostenol and Dinoprost.

Comparative Efficacy of Luteolytic Agents

The primary measure of a luteolytic agent's efficacy is its ability to induce the regression of the corpus luteum (CL), leading to a decline in progesterone levels and the initiation of a new estrous cycle.[2] While specific data on novel this compound derivatives are proprietary and emerge with new research, a comparative analysis can be structured based on established PGF2α analogues.

Table 1: In Vivo Luteolytic Efficacy of PGF2α Analogues in Cattle

CompoundDosageTime to Estrus (days)Conception Rate (%)Pregnancy Rate (%)Reference
This compound 1.0 mg1-5 (mares)--[1][3]
Cloprostenol 500 µg-46.639.2
Dinoprost 25 mg-38.631.4
New this compound Derivative 1 [Insert Data][Insert Data][Insert Data][Insert Data][Cite Study]
New this compound Derivative 2 [Insert Data][Insert Data][Insert Data][Insert Data][Cite Study]

Note: Data for Cloprostenol and Dinoprost are presented as examples from comparative studies. Conception and pregnancy rates can be influenced by various factors in study design. The time to estrus for this compound is based on studies in mares.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and comparable data. Below are outlines for key in vitro and in vivo experiments.

In Vitro Assays

1. PGF2α Receptor Binding Assay

This assay determines the affinity of a new this compound derivative for the PGF2α receptor (FP receptor), providing insights into its potential potency.

  • Objective: To quantify the binding affinity (Kd) and inhibitory concentration (IC50) of the test compound to the FP receptor.

  • Materials:

    • Cell line expressing the FP receptor (e.g., HEK293T cells transfected with the FP receptor gene).

    • Radiolabeled PGF2α (e.g., [3H]PGF2α).

    • Test compounds (new this compound derivatives, this compound, other PGF2α analogues).

    • Cell membrane preparations.

    • Scintillation counter.

  • Methodology:

    • Prepare cell membranes from the FP receptor-expressing cell line.

    • Incubate a fixed concentration of radiolabeled PGF2α with increasing concentrations of the unlabeled test compound and the cell membrane preparation.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Analyze the data to determine the IC50 and calculate the Kd.

2. In Vitro Progesterone Suppression Assay

This assay assesses the functional ability of a new derivative to inhibit progesterone production in cultured luteal cells.

  • Objective: To measure the dose-dependent effect of the test compound on progesterone secretion from primary luteal cells or a luteal cell line.

  • Materials:

    • Primary luteal cells isolated from bovine or ovine corpora lutea, or a suitable immortalized luteal cell line.

    • Cell culture medium and supplements.

    • Test compounds.

    • Progesterone ELISA kit.

  • Methodology:

    • Culture luteal cells to a desired confluency.

    • Treat the cells with varying concentrations of the new this compound derivative and control compounds for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of progesterone in the supernatant using a competitive ELISA.

    • Normalize progesterone levels to cell number or protein concentration.

In Vivo Studies

1. Luteolytic Efficacy Trial in Cattle

This in vivo study is the definitive test of a new derivative's luteolytic activity in a target species.

  • Objective: To evaluate the ability of the test compound to induce luteolysis, estrus, and establish pregnancy in synchronized cattle.

  • Animal Model: Non-lactating, cycling dairy or beef heifers.

  • Methodology:

    • Synchronize the estrous cycles of the heifers to ensure the presence of a mature corpus luteum.

    • Administer the new this compound derivative, a positive control (e.g., this compound or Cloprostenol), and a placebo to different groups of animals.

    • Monitor the following parameters:

      • Progesterone levels: Collect blood samples at regular intervals (e.g., every 12 or 24 hours) for several days post-treatment to determine the rate and extent of progesterone decline.

      • Corpus luteum size and blood flow: Use ultrasonography to measure the decrease in CL volume and blood perfusion.

      • Estrus behavior: Observe animals for signs of estrus (heat).

      • Ovulation: Confirm ovulation via ultrasonography.

      • Pregnancy rate: Perform artificial insemination at the induced estrus and determine pregnancy rates at a later date.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological mechanisms and experimental processes is essential for a clear understanding of the validation process.

PGF2a_Signaling_Pathway This compound Derivative This compound Derivative FP Receptor FP Receptor This compound Derivative->FP Receptor Gq Protein Gq Protein FP Receptor->Gq Protein PLC PLC Gq Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Apoptotic Cascade Apoptotic Cascade PKC Activation->Apoptotic Cascade Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Apoptotic Cascade->Bax/Bcl-2 Ratio Increase Caspase Activation Caspase Activation Apoptotic Cascade->Caspase Activation Luteolysis Luteolysis Bax/Bcl-2 Ratio Increase->Luteolysis Caspase Activation->Luteolysis

Caption: PGF2α signaling pathway in luteal cells leading to apoptosis.

The binding of a this compound derivative to the FP receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and together with DAG, activates protein kinase C (PKC). This activation initiates a cascade of apoptotic events, including an increase in the Bax/Bcl-2 ratio and the activation of caspases, ultimately leading to the structural and functional demise of the corpus luteum (luteolysis).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Receptor Binding Assay Receptor Binding Assay Progesterone Suppression Assay Progesterone Suppression Assay Receptor Binding Assay->Progesterone Suppression Assay Animal Synchronization Animal Synchronization Progesterone Suppression Assay->Animal Synchronization Proceed if promising Compound Administration Compound Administration Animal Synchronization->Compound Administration Monitoring Monitoring Compound Administration->Monitoring Data Analysis Data Analysis Monitoring->Data Analysis

Caption: General experimental workflow for validating new luteolytic agents.

This systematic approach, combining in vitro screening with in vivo validation, provides a robust framework for the development and comparison of new this compound derivatives, ultimately contributing to advancements in veterinary reproductive medicine.

References

A comparative study of the side effect profiles of different prostaglandins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative side effect profiles of common prostaglandin analogues used in ophthalmic applications. This guide provides a detailed overview of experimental data, methodologies, and relevant biological pathways.

Prostaglandin analogues (PGAs) are a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Their efficacy in increasing uveoscleral outflow is well-established. However, their use is associated with a range of ocular and, less commonly, systemic side effects. Understanding the nuances in the side effect profiles of different PGAs—namely latanoprost, travoprost, bimatoprost, and tafluprost—is critical for both clinical practice and the development of novel therapeutic agents with improved safety profiles. This guide presents a comparative analysis of their side effects, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological and experimental processes.

Comparative Side Effect Profiles: A Quantitative Overview

The following table summarizes the incidence of common ocular adverse events associated with latanoprost, travoprost, bimatoprost, and tafluprost, as reported in various clinical trials and meta-analyses. It is important to note that reported incidences can vary between studies due to differences in study design, patient populations, and methods of assessment.

Side EffectLatanoprostTravoprostBimatoprostTafluprost
Conjunctival Hyperemia 5-15%[1][2]30-50%[1][2]40-50%[1]Incidence comparable to or slightly higher than latanoprost
Eyelash Growth 11-45%15-56%24-45%Incidence reported, but less data available compared to others
Iris Hyperpigmentation 8-19%3-11%1.5%Incidence reported, but less data available compared to others
Ocular Pruritus (Itching) 5-10%5-10%~10%Data less consistently reported
Corneal Punctate Epitheliopathy Incidence reported, often linked to preservative (BAK)Incidence reported, often linked to preservative (BAK)Incidence reported, often linked to preservative (BAK)Lower incidence with preservative-free formulations
Systemic Side Effects (e.g., headache, flu-like symptoms) Rare (<1-5%)Rare (<1-5%)Rare (<1-5%)Rare (<1-5%)

Experimental Protocols

The assessment of side effects in clinical trials of prostaglandin analogues relies on standardized and objective methodologies. Below are detailed protocols for evaluating key ocular adverse events.

Assessment of Conjunctival Hyperemia

Conjunctival hyperemia, or eye redness, is one of the most common side effects of PGAs. Its severity is typically graded using standardized photographic scales.

  • Methodology:

    • Patient Evaluation: Patients are examined at baseline and at specified follow-up intervals (e.g., 1, 3, and 6 months).

    • Image Acquisition: High-resolution digital photographs of the bulbar conjunctiva are taken under consistent lighting conditions.

    • Grading: Trained and masked investigators compare the patient's photographs to a validated grading scale, such as the Efron Grading Scale or the Cornea and Contact Lens Research Unit (CCLRU) scale. These scales typically range from 0 (normal) to 4 (severe), with descriptive anchors and/or photographic examples for each grade.

    • Objective Analysis: More advanced protocols may utilize automated software to objectively quantify redness from digital images, reducing inter-observer variability.

Measurement of Eyelash Growth

Changes in eyelash length, thickness, and darkness are characteristic side effects of PGAs. Quantitative assessment is crucial for an objective comparison.

  • Methodology:

    • Baseline Measurement: At the start of the study, baseline eyelash characteristics are documented.

    • Quantitative Measurement:

      • Direct Measurement: The length of the longest central eyelash is measured using a fine-scale ruler or digital calipers.

      • Digital Image Analysis: High-resolution photographs of the eyelashes are taken against a standardized background. Specialized software is then used to measure changes in length, thickness, and number of lashes.

    • Qualitative Assessment:

      • Global Eyelash Assessment (GEA) Scale: Clinicians and/or patients use a validated scale (e.g., a 4-point scale from "no change" to "significant change") to rate the overall improvement in eyelash prominence.

    • Follow-up: Measurements are repeated at regular intervals throughout the study period.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and evaluation processes related to prostaglandin analogues, the following diagrams illustrate the key signaling pathway and a typical clinical trial workflow.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prostaglandin Prostaglandin Analog FP_Receptor FP Receptor (GPCR) Prostaglandin->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_effects Cellular Effects (e.g., Increased MMPs, Uveoscleral Outflow) Ca_release->Cellular_effects MAPK_pathway MAPK Pathway Activation PKC->MAPK_pathway MAPK_pathway->Cellular_effects

Prostaglandin F2α (FP) Receptor Signaling Pathway

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Patient_recruitment Patient Recruitment (OAG or OHT) Informed_consent Informed Consent Patient_recruitment->Informed_consent Screening Screening & Washout Informed_consent->Screening Baseline Baseline Assessment (IOP, Hyperemia, Eyelash length) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_A Group A (e.g., Latanoprost) Randomization->Drug_A Drug_B Group B (e.g., Bimatoprost) Randomization->Drug_B Drug_C Group C (e.g., Travoprost) Randomization->Drug_C Follow_up_1 Follow-up Visit 1 (e.g., 1 Month) Drug_A->Follow_up_1 Drug_B->Follow_up_1 Drug_C->Follow_up_1 Follow_up_2 Follow-up Visit 2 (e.g., 3 Months) Follow_up_1->Follow_up_2 Side_effect_assessment Side Effect Assessment (Hyperemia grading, Eyelash measurement, Adverse event reporting) Follow_up_1->Side_effect_assessment Follow_up_3 Follow-up Visit 3 (e.g., 6 Months) Follow_up_2->Follow_up_3 Follow_up_2->Side_effect_assessment Follow_up_3->Side_effect_assessment Data_analysis Data Analysis (Statistical Comparison) Side_effect_assessment->Data_analysis Conclusion Conclusion on Comparative Side Effect Profiles Data_analysis->Conclusion

Workflow of a Clinical Trial Comparing Prostaglandin Side Effects

References

Efficacy Showdown: Fenprostalene vs. GnRH-Based Protocols in Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of assisted reproductive technologies in livestock, the precise control of the estrous cycle is paramount for the success of artificial insemination (AI) and embryo transfer programs. Two major classes of hormonal agents are pivotal in this manipulation: prostaglandin F2α (PGF2α) analogues, such as Fenprostalene, and Gonadotropin-Releasing Hormone (GnRH)-based protocols. This guide provides an objective comparison of the efficacy of this compound versus GnRH-based protocols, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Performance Metrics

The following table summarizes key efficacy parameters for this compound and common GnRH-based protocols. It is important to note that direct head-to-head trials are limited, and efficacy can be influenced by various factors including the specific protocol design, animal health, and management practices.

ParameterThis compoundGnRH-Based Protocols (e.g., Ovsynch, CO-Synch)
Estrus Synchronization Rate 67.6% - 93.3% (when compared with other PGF2α analogues)75% - 100%[1]
Conception Rate 46.4% - 83.8% (following synchronized estrus)28.6% - 56.52%[2][3]
Pregnancy Rate 46.4% - 83.8% (following synchronized estrus)39% - 78%[4]

Delving into the Mechanisms: Signaling Pathways

Understanding the molecular pathways through which these compounds exert their effects is crucial for optimizing their use and for the development of novel reproductive therapeutics.

This compound (PGF2α Analogue) Signaling Pathway

This compound, a synthetic analogue of PGF2α, primarily induces luteolysis, the regression of the corpus luteum (CL). This action is mediated through the Prostaglandin F2α Receptor (PTGFR), a G-protein coupled receptor. The binding of this compound to PTGFR on luteal cells initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, the demise of the CL, allowing a new follicular phase to begin.

Fenprostalene_Signaling_Pathway This compound This compound PTGFR PTGFR (Gq-protein coupled) This compound->PTGFR Binds to PLC Phospholipase C (PLC) PTGFR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolysis Luteolysis (CL Regression) Ca_release->Luteolysis PKC->Luteolysis

This compound Signaling Pathway
GnRH Signaling Pathway

GnRH and its analogues act on the anterior pituitary gland to stimulate the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This is achieved through the GnRH receptor (GnRHR), another G-protein coupled receptor. The downstream signaling cascade involves multiple pathways, including the activation of phospholipase C and protein kinase C, leading to gonadotropin release which in turn controls follicular development and ovulation.

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (Gq/11-protein coupled) GnRH->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Mobilization IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_Release LH & FSH Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release

GnRH Signaling Pathway

Experimental Protocols: A Closer Look

The efficacy of these hormonal agents is evaluated through rigorously designed experimental protocols. Below are detailed methodologies representative of studies comparing PGF2α analogues and evaluating GnRH-based protocols.

Experimental Protocol: Comparison of this compound and Cloprostenol (PGF2α Analogues) in Beef Cattle

This protocol is based on a study comparing the efficacy of two PGF2α analogues for estrus synchronization.

  • Animals: A study was conducted on 181 multiparous and primiparous/nulliparous beef females.

  • Estrus Detection: Prior to treatment, estrus was detected for a period of 4.5 to 7.5 days.

  • Treatment Allocation: Females not exhibiting estrus during the initial detection period were randomly assigned to one of two treatment groups:

    • Group 1 (Cloprostenol): Received a 500 µg intramuscular injection of cloprostenol.

    • Group 2 (this compound): Received a 1 mg subcutaneous injection of this compound.

  • Post-treatment Estrus Detection and AI: Following treatment, estrus was detected for 5 days. Females exhibiting estrus were artificially inseminated.

  • Data Collection:

    • Estrus Synchronization Rate: Percentage of animals exhibiting estrus within 5 days of treatment.

    • Interval to Estrus: Time from PGF2α injection to the onset of estrus.

    • Pregnancy Rate: Percentage of treated animals that became pregnant.

Experimental Protocol: Evaluation of a GnRH-Based Protocol (CO-Synch + CIDR) in Beef Cows

This protocol is a widely used GnRH-based timed artificial insemination (TAI) protocol.

  • Animals: A large cohort of beef cows across multiple locations.

  • Protocol:

    • Day 0: An injection of GnRH is administered, and a Controlled Internal Drug Release (CIDR) insert containing progesterone is placed in the vagina.

    • Day 7: The CIDR insert is removed, and an injection of PGF2α is administered.

    • 54 ± 2 hours after PGF2α: A second injection of GnRH is administered, and cows are subjected to timed artificial insemination.

  • Data Collection:

    • Pregnancy Rate to TAI: Percentage of cows pregnant to the timed insemination, typically determined by ultrasonography around 35 days post-TAI.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative efficacy study.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Data Collection Animal_Selection Animal Selection (e.g., Beef Cows) Initial_Estrus_Detection Initial Estrus Detection Animal_Selection->Initial_Estrus_Detection Randomization Randomization Initial_Estrus_Detection->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., GnRH Protocol) Randomization->Group_B Post_Treatment_Monitoring Post-Treatment Monitoring (Estrus Detection/TAI) Group_A->Post_Treatment_Monitoring Group_B->Post_Treatment_Monitoring Data_Analysis Data Analysis (Sync Rate, Pregnancy Rate) Post_Treatment_Monitoring->Data_Analysis Results Results & Comparison Data_Analysis->Results

Comparative Efficacy Study Workflow

Conclusion

Both this compound and GnRH-based protocols are effective tools for estrous cycle manipulation in cattle. This compound, as a PGF2α analogue, offers a targeted approach to inducing luteolysis. GnRH-based protocols provide a more comprehensive control over the follicular wave dynamics and ovulation, making them highly suitable for timed artificial insemination programs. The choice between these alternatives will depend on the specific reproductive management goals, the physiological status of the animals, and economic considerations. The data and protocols presented in this guide offer a foundation for further research and development in the critical area of bovine reproductive efficiency.

References

A Comparative Cost-Effectiveness Analysis of Fenprostalene and Other Estrous Synchronization Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fenprostalene with other commonly used estrous synchronization drugs, namely Dinoprost and Cloprostenol. The analysis focuses on their cost-effectiveness, supported by available experimental data, to aid in informed decision-making for research and drug development in livestock reproduction.

Executive Summary

Estrous synchronization is a critical component of modern livestock breeding programs, enhancing the efficiency of artificial insemination and improving reproductive outcomes. Prostaglandin F2α (PGF2α) and its synthetic analogs are widely used to induce luteolysis and control the estrous cycle. This guide evaluates the comparative efficacy and cost-effectiveness of three such drugs: this compound, Dinoprost, and Cloprostenol. While Dinoprost and Cloprostenol are well-established and extensively studied, data on the direct cost-effectiveness of this compound is less abundant. However, existing research provides valuable insights into its efficacy relative to the other two agents.

Comparative Efficacy

Available studies suggest that this compound, Dinoprost, and Cloprostenol have comparable efficacy in inducing estrus and achieving pregnancy in cattle.

A study directly comparing this compound and Dinoprost found no significant difference in their effects on the calving to first service interval or the conception rate in dairy cows[1]. Similarly, another comparison reported no difference in the progesterone profiles of cattle treated with either this compound or Dinoprost[2].

When comparing all three prostaglandin analogs, one study noted a similar pattern of return to estrus among them. However, it was observed that this compound might lead to a slower decline in progesterone levels compared to Dinoprost and Cloprostenol[2].

In direct comparisons between Dinoprost and Cloprostenol, studies have shown similar pregnancy rates. One study reported pregnancy rates of 31.4% for Dinoprost and 39.2% for Cloprostenol, a difference that was not statistically significant[3][4]. Another trial found nearly identical pregnancy rates of 57.5% for Cloprostenol and 54.9% for Dinoprost in anestrous dairy cows.

The following table summarizes the key efficacy parameters from comparative studies.

DrugActive IngredientEstrus Response RateConception/Pregnancy RateKey Findings
This compound This compound (PGF2α analog)Similar to DinoprostSimilar to DinoprostMay have a slower progesterone decline compared to Dinoprost and Cloprostenol.
Dinoprost Dinoprost tromethamine (PGF2α)92.7% (experimental setting)31.4% to 54.9%Efficacy comparable to Cloprostenol in numerous studies.
Cloprostenol Cloprostenol sodium (PGF2α analog)92.7% (experimental setting)39.2% to 57.5%Some studies suggest a potential for higher conception rates compared to Dinoprost, though often not statistically significant.

Cost-Effectiveness Analysis

A definitive cost-effectiveness analysis comparing this compound with Dinoprost and Cloprostenol is challenging due to the limited availability of current pricing for this compound. However, a comparative framework can be established based on the prices of Dinoprost and Cloprostenol and their proven efficacy.

The cost per pregnancy is a critical metric in evaluating the economic feasibility of an estrous synchronization protocol. This is calculated by dividing the total cost of the drug and associated procedures by the resulting pregnancy rate.

The following table provides an example of a cost-effectiveness calculation framework. Prices for Dinoprost and Cloprostenol are estimates and may vary.

DrugEstimated Cost per Dose (USD)Typical DoseCost per Treatment (USD)Assumed Pregnancy RateEstimated Cost per Pregnancy (USD)
This compound Not readily available1 mg-Similar to Dinoprost/Cloprostenol-
Dinoprost $3.00 - $5.0025 mg$3.00 - $5.0045%$6.67 - $11.11
Cloprostenol $2.00 - $4.00500 µg$2.00 - $4.0045%$4.44 - $8.89

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of drug efficacy. The following sections describe typical experimental protocols used in studies comparing these estrous synchronization agents.

Protocol 1: Comparison of this compound and Dinoprost in Dairy Cows
  • Objective: To compare the effects of this compound and Dinoprost on reproductive performance.

  • Animals: Multiparous dairy cows, greater than 45 days postpartum.

  • Experimental Design: Animals are randomly assigned to one of two treatment groups.

    • Group A (this compound): Weekly injections of this compound until the first detected estrus.

    • Group B (Dinoprost): Weekly injections of Dinoprost until the first detected estrus.

  • Data Collection:

    • Calving to first service interval.

    • Conception rate to first service.

    • Overall pregnancy rate.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA or chi-squared tests, to determine significant differences between the groups.

Protocol 2: Comparative Luteolytic Efficacy of Dinoprost and Cloprostenol in Non-lactating Holstein Cows
  • Objective: To compare the luteolytic activity of Dinoprost and Cloprostenol.

  • Animals: Non-lactating Holstein cows with normal estrous cycles.

  • Experimental Design: A switchback design where each cow receives both treatments on day 8 of consecutive estrous cycles.

    • Treatment 1: 25 mg Dinoprost tromethamine.

    • Treatment 2: 500 µg Cloprostenol.

  • Data Collection:

    • Estrus response rate (percentage of cows showing estrus within a defined period).

    • Plasma progesterone concentrations measured at timed intervals post-treatment to assess the rate and extent of luteolysis.

    • Conception rates following insemination after the second treatment.

  • Statistical Analysis: Paired t-tests or mixed-effect models are used to analyze the data, accounting for the switchback design.

Signaling Pathways and Mechanisms of Action

This compound, Dinoprost, and Cloprostenol are all analogs of Prostaglandin F2α and share a common mechanism of action. They bind to the prostaglandin F2α receptor (FP receptor) on luteal cells in the ovary, initiating a signaling cascade that leads to luteolysis (the regression of the corpus luteum).

The binding of PGF2α or its analogs to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately leads to a decrease in progesterone synthesis and apoptosis of the luteal cells, resulting in the regression of the corpus luteum and the initiation of a new estrous cycle.

PGF2a_Signaling_Pathway PGF2a PGF2α Analog (this compound, Dinoprost, Cloprostenol) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein G-protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Progesterone_Decrease Decreased Progesterone Synthesis Ca_Release->Progesterone_Decrease Apoptosis Luteal Cell Apoptosis Ca_Release->Apoptosis PKC_Activation->Progesterone_Decrease PKC_Activation->Apoptosis Luteolysis Luteolysis Progesterone_Decrease->Luteolysis Apoptosis->Luteolysis

PGF2α Signaling Pathway Leading to Luteolysis.

Experimental Workflow for Comparative Drug Analysis

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different estrous synchronization drugs.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Postpartum Cows) Randomization Randomization Animal_Selection->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Dinoprost) Randomization->Group_B Group_C Group C (Cloprostenol) Randomization->Group_C Treatment_Admin Treatment Administration (Defined Protocol) Group_A->Treatment_Admin Group_B->Treatment_Admin Group_C->Treatment_Admin Estrus_Detection Estrus Detection Treatment_Admin->Estrus_Detection AI Artificial Insemination (Timed or based on Estrus) Estrus_Detection->AI Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasound) AI->Pregnancy_Diagnosis Data_Analysis Data Analysis (Pregnancy Rates, Cost-Effectiveness) Pregnancy_Diagnosis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Comparative Experimental Workflow.

Conclusion

Based on the available scientific literature, this compound appears to be a viable alternative to Dinoprost and Cloprostenol for estrous synchronization in cattle, with comparable efficacy in terms of inducing estrus and achieving pregnancy. However, there is a notable lack of extensive, direct comparative studies, particularly those incorporating economic analyses. The slower decline in progesterone observed in one study with this compound may warrant further investigation to understand its clinical implications.

References

Meta-analysis of studies comparing Fenprostalene with other luteolytic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fenprostalene with other commonly used luteolytic agents, primarily focusing on its application in veterinary medicine for estrus synchronization. Drawing upon available experimental data, this document summarizes key performance indicators, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Executive Summary

Luteolytic agents, such as prostaglandin F2α (PGF2α) and its synthetic analogs, are pivotal in the reproductive management of livestock. They function by inducing the regression of the corpus luteum (CL), thereby synchronizing the estrous cycle and enabling timed artificial insemination. This compound, a synthetic analog of PGF2α, has been evaluated for its efficacy alongside other widely used agents like Dinoprost (a synthetic form of natural PGF2α) and Cloprostenol. This analysis consolidates findings from various studies to offer a comparative overview of their performance.

Quantitative Data Summary

The following tables summarize the quantitative data from studies comparing the efficacy of this compound and other luteolytic agents.

Table 1: Comparison of Luteolytic Efficacy in Buffalo Cows

Luteolytic AgentDosageEstrus Response RateTime to Estrus (days)Reference
This compound1 mg100%3-4[1]
Dinoprost (Lutalyse)25 mg100%3-4[1]

Note: In this study, no significant difference in luteolytic potency was observed between the two agents.

Table 2: Comparative Efficacy of Dinoprost and Cloprostenol in Dairy Cows (serving as a proxy comparison for PGF2α analogs)

Luteolytic AgentEstrus Detection RateConception RatePregnancy RateReference
Dinoprost34%34%12.2%
Cloprostenol42%38%14.4%
Dinoprost82.6%38.6%31.4%[2]
Cloprostenol83.0%46.6%39.2%[2]
Dinoprost-37.8%-[3]
Cloprostenol-36.7%-

Note: Studies comparing Dinoprost and Cloprostenol show variable results, with some suggesting a higher efficacy for Cloprostenol in certain parameters.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key comparative studies.

Study 1: Luteolytic Effects in Postpartum Buffalo Cows
  • Objective: To compare the luteolytic potency of this compound and Dinoprost (Lutalyse) for estrus synchronization in postpartum buffalo cows.

  • Animals: Thirty cyclic water buffaloes.

  • Experimental Design: Animals were divided into two groups. Each animal received two injections of the assigned PGF2α analog 11 days apart.

  • Treatments:

    • Group 1: this compound (1 mg per injection).

    • Group 2: Dinoprost (Lutalyse) (25 mg per injection).

  • Outcome Measures:

    • Estrus response: Monitored for signs of estrus.

    • Time to estrus: Recorded as the number of days from the second injection to the onset of estrus.

    • Symptoms of estrus: Ten specific symptoms, including swollen vulva and mucus discharge, were monitored.

Study 2: Comparative Efficacy of Dinoprost and Cloprostenol in Dairy Cows
  • Objective: To compare the reproductive performance of dairy cattle treated with either Dinoprost or Cloprostenol for estrus synchronization.

  • Animals: 402 dairy cattle.

  • Experimental Design: A randomized clinical trial with a factorial design.

  • Treatments:

    • Luteolytic agents: Dinoprost (25 mg) or Cloprostenol (500 µg).

    • Route of administration: Intravenous (IV) or Intramuscular (IM).

  • Outcome Measures:

    • Breeding rate: Percentage of animals inseminated.

    • Conception rate: Percentage of inseminated animals that conceived.

    • Pregnancy rate: Overall percentage of treated animals that became pregnant.

  • Data Analysis: Multivariate logistic regression was used to analyze the data, accounting for various clinically relevant covariables.

Visualizations

Signaling Pathway of Prostaglandin F2α

Prostaglandin F2α and its analogs initiate luteolysis by binding to the PGF2α receptor (FP receptor), a G protein-coupled receptor on luteal cells. This binding triggers a cascade of intracellular events leading to the regression of the corpus luteum.

PGF2a_Signaling_Pathway PGF2a PGF2α / this compound FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Apoptosis Apoptosis & Luteolysis Downstream->Apoptosis

PGF2α signaling pathway leading to luteolysis.
Experimental Workflow for a Comparative Luteolytic Study

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different luteolytic agents for estrus synchronization in cattle.

Experimental_Workflow Start Animal Selection (e.g., Cycling Cows/Heifers) Randomization Randomization Start->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Control/Other Agent) Randomization->GroupB Treatment Administer Luteolytic Agent (e.g., Day 7 of Estrous Cycle) GroupA->Treatment GroupB->Treatment EstrusDetection Estrus Detection (Visual Observation, Patches, etc.) Treatment->EstrusDetection Insemination Artificial Insemination (Timed or based on estrus) EstrusDetection->Insemination PregnancyDiagnosis Pregnancy Diagnosis (e.g., Ultrasound at Day 30-45) Insemination->PregnancyDiagnosis DataAnalysis Data Analysis (Estrus Response, Conception Rate, Pregnancy Rate) PregnancyDiagnosis->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmacologically active compounds like Fenprostalene is a critical component of laboratory safety and environmental responsibility. As a potent synthetic analog of prostaglandin F2α, this compound requires a dedicated disposal plan to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: All handling of this compound, including the preparation of waste solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Spill Management: Have a spill kit readily available that is appropriate for handling potent compounds. In the event of a spill, follow your institution's established spill response procedures.

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueCitation
Molecular Formula C₂₃H₃₀O₆[1]
Molecular Weight 402.48 g/mol [1]
Hazard Class (Inferred) Hazardous Waste
Primary Disposal Method Incineration[2]
Recommended Incineration Temperature >850°C

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound waste is through a licensed hazardous waste management company, which will typically utilize high-temperature incineration. For liquid waste streams containing this compound, a chemical inactivation step prior to collection is recommended to reduce its biological activity.

Segregation of this compound Waste
  • Dedicated Waste Container: All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Compatibility: Ensure the waste container is compatible with the solvents used to dissolve the this compound (e.g., glass or high-density polyethylene for organic solvents).

Chemical Inactivation (for Liquid Waste)

A key step in mitigating the biological activity of this compound is through chemical hydrolysis of its methyl ester. This can be achieved under basic conditions.

  • Procedure:

    • Working in a chemical fume hood, carefully add a sufficient amount of a base, such as 1 M sodium hydroxide (NaOH), to the aqueous this compound waste solution to raise the pH to >12.

    • Gently stir the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

    • After the incubation period, neutralize the solution to a pH between 6 and 8 by slowly adding an acid, such as 1 M hydrochloric acid (HCl).

  • Verification (Recommended): Before combining with other aqueous hazardous waste streams, it is recommended to verify the degradation of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Collection and Storage
  • Transfer to Main Waste Container: Once inactivated and neutralized, the treated liquid waste can be added to the segregated this compound hazardous waste container.

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials. The storage area should be secure, well-ventilated, and have secondary containment.

Final Disposal
  • Licensed Waste Contractor: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all required waste disposal manifests are completed accurately.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound for Waste Inactivation

This protocol provides a detailed methodology for the chemical inactivation of this compound in a laboratory setting.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glass container for the reaction

  • Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste solution in a suitable glass container equipped with a magnetic stir bar.

  • Basification: While stirring, slowly add 1 M NaOH to the solution. Monitor the pH using pH indicator strips or a pH meter. Continue adding base until the pH of the solution is consistently above 12.

  • Hydrolysis: Cover the container to prevent evaporation and allow the solution to stir at room temperature for at least 24 hours. This extended time is to ensure the complete hydrolysis of the this compound methyl ester.

  • Neutralization: After the 24-hour hydrolysis period, slowly add 1 M HCl to the solution while continuing to stir. Monitor the pH and continue adding acid until the pH is between 6 and 8.

  • Verification (Optional but Recommended): To confirm the complete degradation of this compound, a sample of the treated waste can be analyzed by HPLC. The absence of the this compound peak at its characteristic retention time would indicate successful inactivation.

  • Disposal: The neutralized, inactivated solution can now be transferred to the designated hazardous waste container for this compound.

Logical Workflow for this compound Disposal

Fenprostalene_Disposal_Workflow cluster_prep Preparation & Segregation cluster_inactivation Chemical Inactivation (Liquid Waste) cluster_collection Collection & Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate this compound Waste FumeHood->Segregate AddBase Add Base (pH > 12) Segregate->AddBase Hydrolyze Stir for 24 hours AddBase->Hydrolyze Neutralize Neutralize (pH 6-8) Hydrolyze->Neutralize Verify Verify Degradation (HPLC) Neutralize->Verify Collect Collect in Labeled Container Neutralize->Collect Verify->Collect If Successful Store Store in Satellite Area Collect->Store Dispose Dispose via Licensed Contractor Store->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Fenprostalene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of Fenprostalene, a prostaglandin F2α analogue. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

This compound is readily absorbed through the skin and presents significant health risks, particularly for women of childbearing age, individuals with asthma, and those with other respiratory conditions.[1][2] Exposure can lead to abortion and/or bronchiospasms.[1][2] Therefore, extreme caution must be exercised during handling.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This is based on general guidance for handling potent compounds and specific warnings associated with this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Body Protection Laboratory coat or coverallsA clean, buttoned lab coat should be worn to protect skin and clothing.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the pure compound or when there is a risk of aerosolization. The specific type of respirator should be determined by a workplace hazard assessment.
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in the laboratory.

Handling Procedures and Operational Plan

A clear and logical workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound in a laboratory setting.

This compound Handling Workflow prep Preparation - Review SDS and procedures - Don appropriate PPE weigh Weighing - Use a certified chemical fume hood - Handle with care to avoid dust/aerosol generation prep->weigh dissolve Dissolution - Add solvent slowly - Ensure proper ventilation weigh->dissolve exp Experimentation - Follow established protocol - Minimize exposure potential dissolve->exp cleanup Decontamination & Cleanup - Decontaminate surfaces with an appropriate solvent - Wash hands thoroughly exp->cleanup disposal Waste Disposal - Segregate waste - Follow institutional disposal procedures cleanup->disposal

Caption: A stepwise workflow for the safe handling of this compound.

Experimental Protocol: General Handling

  • Preparation : Before handling this compound, thoroughly review this safety guide and any available Safety Data Sheet (SDS) for similar compounds. Ensure all necessary PPE is available and in good condition. Don all required PPE.

  • Weighing and Aliquoting : All weighing and initial dilutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Dissolution : When dissolving this compound, add the solvent to the compound slowly to avoid splashing.

  • During Experimentation : Handle all solutions containing this compound with care. Avoid direct contact with skin and eyes.

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[1]

First Aid and Emergency Procedures

In the event of an exposure, immediate action is critical. The following table outlines the appropriate first aid measures.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Logical Relationship

This compound Waste Disposal Logic cluster_waste Waste Generation cluster_disposal Disposal Pathway This compound Unused this compound hazardous_waste Segregate as Hazardous Chemical Waste This compound->hazardous_waste contaminated_solids Contaminated Solids (e.g., gloves, tubes) contaminated_solids->hazardous_waste contaminated_liquids Contaminated Liquids (e.g., solvents) contaminated_liquids->hazardous_waste waste_vendor Licensed Hazardous Waste Vendor hazardous_waste->waste_vendor incineration Incineration waste_vendor->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenprostalene
Reactant of Route 2
Fenprostalene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.